AZ505 ditrifluoroacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZSXVZCRINTGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40Cl2F6N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
805.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of AZ505 Ditrifluoroacetate
For researchers and professionals navigating the complexities of drug development and epigenetic regulation, a profound understanding of a compound's mechanism of action is paramount. This guide provides an in-depth examination of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SMYD2 protein lysine methyltransferase. We will delve into its core mechanism, downstream signaling effects, and the experimental methodologies used to elucidate its function, presenting quantitative data and visual representations to facilitate a comprehensive understanding.
Core Mechanism: Selective Inhibition of SMYD2
This compound functions as a highly potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), an oncogenic protein lysine methyltransferase.[1][2][3][] Its mechanism is centered on the direct inhibition of the enzymatic activity of SMYD2.[1][5] The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[6][7][8]
The molecular interaction is characterized by the engagement of three distinct moieties of the AZ505 molecule with specific domains of the SMYD2 protein[1]:
-
The benzooxazinone group interacts with the lysine-binding channel.
-
The cyclohexyl group engages with the core SET and I-SET domains.
-
The dichlorophenethyl group extends across the peptide binding groove.
This precise interaction underpins its high selectivity and potency.
Quantitative Inhibition Data
The inhibitory activity of this compound has been quantified through various biochemical assays, demonstrating its high affinity for SMYD2 and significant selectivity over other methyltransferases.
| Parameter | Target | Value | Selectivity |
| IC50 | SMYD2 | 0.12 µM[1][2][3][6][7][8][9][10] | >600-fold vs. other HMTs |
| SMYD3 | >83.3 µM[1][3][6][7][8][9] | ||
| DOT1L | >83.3 µM[1][3][6][7][8][9] | ||
| EZH2 | >83.3 µM[3][6][7][9] | ||
| Kd | SMYD2 | 0.5 µM[6][7][8] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd (Dissociation constant) is a measure of the binding affinity between a ligand and a protein.
Downstream Cellular Signaling Pathways
The inhibition of SMYD2 by AZ505 triggers a cascade of downstream effects on various signaling pathways implicated in cell growth, inflammation, and survival.
-
STAT3 and p65 Signaling: In MDA-MB231 breast cancer cells, treatment with AZ505 (40 μM for 2 hours) leads to a decrease in the methylation and phosphorylation of STAT3 and the p65 subunit of NF-κB, without affecting their total protein expression.[6]
-
c-Myc Expression: In PC3 and DU145 prostate cancer cells, a 48-hour treatment with 20 μM AZ505 results in decreased expression of the oncoprotein c-Myc.[6]
-
PKD-Associated Pathways: In Pkd1 mutant renal epithelial cells, AZ505 affects signaling pathways associated with polycystic kidney disease. A 2-hour treatment was shown to alter the phosphorylation of ERK, S6, AKT, and Rb.[6]
Dichotomous Role in Bone Metabolism
AZ505 exhibits contrasting effects on bone metabolism in in vitro versus in vivo settings, highlighting the complexity of its biological activities.
In Vitro Effects on Bone Cells
In cell culture experiments, AZ505 demonstrates anabolic (bone-building) effects[11]:
-
Osteoblast Differentiation: It enhances the differentiation of pre-osteoblasts, as evidenced by increased alkaline phosphatase (ALP) and Alizarin red staining. This is accompanied by the upregulation of key osteoblast marker genes, including Runx2 and osteocalcin.
-
Osteoclast Inhibition: AZ505 suppresses the differentiation of bone marrow-derived macrophages into osteoclasts. This is observed through decreased tartrate-resistant acid phosphatase (TRAP) staining and reduced expression of osteoclast marker genes such as c-Fos, nuclear factor of activated T cells (NFATc1), cathepsin K, and dendritic cell-specific transmembrane protein (DC-STAMP).
In Vivo Effects on Bone Metabolism
Contrary to the in vitro findings, in vivo administration of AZ505 to mice results in a significant catabolic (bone-reducing) effect, leading to a marked decrease in trabecular bone mass.[11] This paradoxical outcome is attributed to the potent upregulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) expression in osteoblasts.[11] The increased RANKL/OPG ratio stimulates osteoclast activity, overriding the direct anabolic effects on osteoblasts and leading to net bone loss. Additionally, AZ505 has been shown to suppress the BMP2-induced phosphorylation of Smad1/5.[11]
Experimental Protocols and Methodologies
The characterization of AZ505's mechanism of action has relied on a variety of established experimental techniques.
In Vitro SMYD2 Inhibition Assay
-
Objective: To determine the IC50 of AZ505 against SMYD2 and other methyltransferases.
-
Methodology: Purified recombinant SMYD2 enzyme is incubated with a substrate (e.g., a p53 peptide) and a methyl donor (S-adenosylmethionine), in the presence of varying concentrations of AZ505. The enzymatic activity is measured, often using a radiometric or fluorescence-based assay that detects the transfer of the methyl group to the substrate. The IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
Western Blot Analysis
-
Objective: To assess the levels of protein expression and phosphorylation.
-
Methodology: Cells are treated with AZ505 or a vehicle control for a specified duration. Whole-cell lysates are prepared, and proteins are separated by size using SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target proteins (e.g., STAT3, phospho-STAT3, c-Myc) and a loading control (e.g., β-actin). The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
Osteoblast and Osteoclast Differentiation Assays
-
Objective: To evaluate the effect of AZ505 on bone cell differentiation in vitro.
-
Methodology:
-
Osteoblasts: Calvarial pre-osteoblasts are cultured in an osteogenic medium containing ascorbic acid and β-glycerophosphate, with or without AZ505. Differentiation is assessed by:
-
Alkaline Phosphatase (ALP) Staining: An early marker of osteoblast differentiation.
-
Alizarin Red Staining: Detects calcium deposition, a marker of late-stage osteoblast mineralization.
-
-
Osteoclasts: Bone marrow-derived macrophages are cultured with M-CSF and RANKL to induce osteoclastogenesis, in the presence or absence of AZ505. Differentiation is quantified by:
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: Identifies multinucleated, TRAP-positive osteoclasts.
-
-
Quantitative Real-Time PCR (qPCR)
-
Objective: To measure the expression levels of specific genes.
-
Methodology: RNA is extracted from cells treated with AZ505 or a control. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using primers specific for the genes of interest (e.g., Runx2, osteocalcin, RANKL). The relative gene expression is calculated after normalization to a housekeeping gene.
In Vivo Mouse Studies
-
Objective: To determine the effect of AZ505 on bone mass in a living organism.
-
Methodology: Mice are administered AZ505 (e.g., via intraperitoneal injection) or a vehicle control over a period of several weeks. At the end of the treatment period, femurs are harvested, and the trabecular bone architecture is analyzed using micro-computed tomography (micro-CT). Parameters such as bone volume/tissue volume (BV/TV), trabecular number, and trabecular separation are quantified.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. adooq.com [adooq.com]
- 5. westbioscience.com [westbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. AZ505 | Histone Methyltransferase | TargetMol [targetmol.com]
- 10. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 11. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Structure and chemical properties of AZ505 ditrifluoroacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structure, chemical properties, and mechanism of action of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.
Chemical Structure and Properties
This compound is a synthetic small molecule that acts as a highly selective inhibitor of SMYD2, a lysine methyltransferase.[1][2][3] Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C33H40Cl2F6N4O8 | [2][4] |
| Molecular Weight | 805.59 g/mol | [2][3][4] |
| CAS Number | 1035227-44-1 | [4][5] |
| Canonical SMILES | C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO (≥ 125 mg/mL) | [6] |
| Storage | Store at -20°C for long-term stability. | [1][2] |
Biological Activity and Selectivity
AZ505 is a potent and specific inhibitor of SMYD2, an enzyme that catalyzes the transfer of methyl groups to lysine residues on both histone and non-histone proteins.[1][7] The inhibitory activity and binding affinity of AZ505 are detailed in the following table.
| Parameter | Value | Target | Notes | Reference |
| IC50 | 0.12 μM | SMYD2 | Over 600-fold greater selectivity for SMYD2 over other histone methyltransferases. | [6][7] |
| >83.3 μM | SMYD3 | [6][7] | ||
| >83.3 μM | DOT1L | [6][7] | ||
| >83.3 μM | EZH2 | [6][7] | ||
| Kd | 0.5 μM | SMYD2 | Determined by Isothermal Titration Calorimetry (ITC). | [6][7] |
Mechanism of Action
AZ505 acts as a substrate-competitive inhibitor of SMYD2.[8] X-ray crystallography studies have revealed that AZ505 binds to the peptide-binding groove of SMYD2.[1] This binding mode prevents the natural substrate, such as the tumor suppressor protein p53, from accessing the active site, thereby inhibiting its methylation. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[6]
Experimental Protocols
SMYD2 Inhibition Assay (IC50 Determination)
This protocol outlines a representative method for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2.
Materials:
-
Recombinant human SMYD2 enzyme
-
S-(5'-Adenosyl)-L-methionine (SAM), methyl donor
-
Biotinylated p53 peptide substrate
-
AlphaLISA® detection reagents
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20)
-
This compound, serially diluted
-
384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed concentration of recombinant SMYD2 enzyme to each well of a 384-well plate.
-
Add the serially diluted AZ505 or vehicle control (DMSO) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the methylation reaction by adding a mixture of the biotinylated p53 peptide substrate and SAM to each well.
-
Incubate the reaction mixture at room temperature for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing AlphaLISA® acceptor beads conjugated to an antibody specific for the methylated p53 substrate.
-
Add AlphaLISA® donor beads and incubate in the dark to allow for bead proximity binding.
-
Read the plate on an AlphaScreen-capable plate reader.
-
The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol describes a general procedure for measuring the binding affinity (Kd) of AZ505 to SMYD2 using ITC.
Materials:
-
Purified recombinant human SMYD2 protein
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly dialyze the purified SMYD2 protein against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same ITC buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Load the SMYD2 protein solution into the sample cell of the ITC instrument.
-
Load the AZ505 solution into the injection syringe.
-
Set the experimental parameters, including temperature (e.g., 25°C), stirring speed, and injection volume.
-
Perform a series of injections of the AZ505 solution into the SMYD2 solution.
-
The heat change associated with each injection is measured.
-
The resulting data is analyzed using the instrument's software to fit a binding isotherm and determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the SMYD2 signaling pathway and a typical experimental workflow for evaluating SMYD2 inhibitors.
Caption: SMYD2-mediated methylation of p53 and Rb leading to their inactivation, and its inhibition by AZ505.
Caption: A typical workflow for the discovery and characterization of a SMYD2 inhibitor like AZ505.
References
- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The lysine methyltransferase SMYD2 methylates the kinase domain of type II receptor BMPR2 and stimulates bone morphogenetic protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to AZ505 Ditrifluoroacetate as a SMYD2 Inhibitor
This guide provides a comprehensive technical overview of this compound, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cancers.
Introduction
SMYD2 is a protein lysine methyltransferase that plays a crucial role in epigenetic regulation and cellular signaling through the methylation of both histone and non-histone proteins.[1] Its substrates include key tumor suppressor proteins like p53 and retinoblastoma protein (Rb), and its dysregulation has been linked to the progression of various cancers, making it a compelling target for therapeutic intervention.[1] this compound has emerged as a valuable chemical probe for studying SMYD2 function and as a lead compound for the development of novel anticancer agents.[1][2] This document details the biochemical and cellular activity of AZ505, the experimental protocols for its characterization, and its impact on relevant signaling pathways.
Data Presentation
Biochemical and Biophysical Data
AZ505 is a potent inhibitor of SMYD2 with high selectivity over other histone methyltransferases.[3][4] It acts as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[2][5]
| Parameter | Value | Notes |
| IC50 (SMYD2) | 0.12 µM | Half-maximal inhibitory concentration against SMYD2 enzymatic activity.[3][4][6] |
| Ki | 0.3 µM | Inhibition constant.[5] |
| Kd (ITC) | 0.5 µM | Dissociation constant determined by Isothermal Titration Calorimetry.[3][4] |
| p53 Peptide Kd (ITC) | 3.7 µM | Dissociation constant for the p53 substrate peptide, for comparison.[3][4] |
Selectivity Profile
AZ505 demonstrates significant selectivity for SMYD2 over other protein lysine methyltransferases.[3][4][7]
| Methyltransferase | IC50 | Fold Selectivity vs. SMYD2 |
| SMYD2 | 0.12 µM | - |
| SMYD3 | >83.3 µM | >694-fold |
| DOT1L | >83.3 µM | >694-fold |
| EZH2 | >83.3 µM | >694-fold |
| GLP | >83.3 µM | >694-fold |
| G9a | >83.3 µM | >694-fold |
| SET7/9 | >83.3 µM | >694-fold |
Cellular Activity
AZ505 exhibits activity in various cancer cell lines, impacting cell proliferation, apoptosis, and key signaling pathways.
| Cell Line | Assay | Concentration | Effect |
| U251 and U87 (Glioma) | Cell Proliferation (CCK-8) | 5 µM | Inhibition of cell growth.[8] |
| Apoptosis (Flow Cytometry) | 10 µM or 15 µM | Increased apoptosis.[8] | |
| Wound Healing | 5 µM or 7 µM | Inhibition of cell migration.[8] | |
| PC3 and DU145 (Prostate Cancer) | Western Blot | 20 µM (48h) | Decreased expression of c-Myc.[3] |
| MDA-MB-231 (Breast Cancer) | Western Blot | 40 µM (2h) | Decreased methylation and phosphorylation of STAT3 and p65.[3] |
| Pkd1-null MEK cells | Western Blot | Not specified (2h) | Altered phosphorylation of ERK, S6, AKT, and Rb.[3] |
Experimental Protocols
High-Throughput Screening (HTS) for SMYD2 Inhibitors
AZ505 was identified from a high-throughput chemical screen using the AlphaScreen technology.[1]
Principle: The assay measures the methylation of a biotinylated p53 peptide by SMYD2. A primary antibody recognizes the methylated peptide, and a secondary antibody conjugated to acceptor beads binds the primary antibody. Streptavidin-coated donor beads bind the biotinylated peptide. In the presence of methylation, the donor and acceptor beads are brought into proximity, generating a chemiluminescent signal upon excitation.
Protocol Outline:
-
Recombinant SMYD2 enzyme is incubated with a biotinylated p53 peptide substrate and S-adenosylmethionine (SAM) as a methyl donor.
-
Test compounds (like AZ505) are added to the reaction mixture.
-
The reaction is stopped, and AlphaScreen acceptor beads coated with a methyl-lysine specific antibody and donor beads coated with streptavidin are added.
-
After an incubation period, the plate is read on an AlphaScreen-compatible reader. A decrease in signal indicates inhibition of SMYD2 activity.
Isothermal Titration Calorimetry (ITC)
ITC was used to determine the binding affinity (Kd) of AZ505 to SMYD2.[3]
Principle: ITC directly measures the heat change that occurs when two molecules interact. This allows for the determination of binding affinity, stoichiometry, and thermodynamic parameters of the interaction.
Protocol Outline:
-
A solution of purified SMYD2 protein is placed in the sample cell of the calorimeter.
-
A solution of AZ505 is loaded into the injection syringe.
-
The AZ505 solution is titrated into the SMYD2 solution in a series of small injections.
-
The heat released or absorbed during the binding event is measured after each injection.
-
The resulting data is fitted to a binding model to calculate the dissociation constant (Kd).
X-ray Crystallography
The crystal structure of SMYD2 in complex with AZ505 was determined to elucidate the binding mode.[2]
Principle: X-ray crystallography provides a high-resolution three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of the molecule.
Protocol Outline:
-
Purified SMYD2 protein is co-crystallized with AZ505.
-
Crystals are grown and then exposed to a focused beam of X-rays.
-
The diffraction pattern is recorded and used to calculate an electron density map.
-
A model of the protein-inhibitor complex is built into the electron density map and refined to produce the final structure.
Cellular Assays for SMYD2 Inhibition
Cell Proliferation Assay (e.g., CCK-8):
-
Cancer cells (e.g., U251, U87) are seeded in 96-well plates.[8]
-
Cells are treated with various concentrations of AZ505 or vehicle control (DMSO).[8]
-
After a set incubation period (e.g., 24, 48, 72 hours), a colorimetric reagent (like CCK-8) is added to the wells.
-
The absorbance is measured, which is proportional to the number of viable cells.
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Cells are treated with AZ505 or vehicle control.[8]
-
After treatment, cells are harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.
Western Blot Analysis:
-
Cells are treated with AZ505.[3]
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies against target proteins (e.g., p-STAT3, p-p65, c-Myc) and loading controls.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
Signaling Pathways and Mechanisms of Action
SMYD2 and the NF-κB Signaling Pathway
SMYD2 has been shown to positively regulate the NF-κB signaling pathway.[9][10] It can methylate TRAF2, a key adapter protein in the NF-κB cascade, leading to sustained activation of this pro-inflammatory and pro-survival pathway.[9][10] AZ505, by inhibiting SMYD2, can attenuate NF-κB signaling.
AZ505 inhibits SMYD2-mediated NF-κB signaling.
SMYD2 and p53 Regulation
SMYD2 can methylate the tumor suppressor p53 at lysine 370, which represses p53's transcriptional activity and its ability to induce apoptosis.[11] By inhibiting SMYD2, AZ505 can potentially restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
AZ505 restores p53 function by inhibiting SMYD2.
Experimental Workflow for SMYD2 Inhibitor Characterization
The following diagram outlines a typical workflow for the discovery and characterization of a SMYD2 inhibitor like AZ505.
A workflow for SMYD2 inhibitor discovery.
Conclusion
This compound is a potent, selective, and cell-active inhibitor of SMYD2. Its well-characterized biochemical profile and demonstrated effects on cancer-relevant signaling pathways make it an invaluable tool for researchers studying the biological roles of SMYD2. Furthermore, its substrate-competitive mechanism of action and favorable selectivity profile provide a solid foundation for the development of next-generation SMYD2 inhibitors for cancer therapy. This guide provides the core technical information required for professionals in the field to understand and utilize AZ505 in their research and development endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AZ505 (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. SMYD2‐mediated TRAF2 methylation promotes the NF‐κB signaling pathways in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure of Human SMYD2 Protein Reveals the Basis of p53 Tumor Suppressor Methylation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of AZ505 Ditrifluoroacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. The information presented herein is compiled from publicly available research data and is intended to support further investigation and drug development efforts targeting SMYD2.
Core Efficacy and Selectivity
This compound has been identified as a highly potent and selective inhibitor of SMYD2. In vitro enzymatic assays have demonstrated its ability to inhibit SMYD2 at sub-micromolar concentrations. The selectivity of AZ505 is a key attribute, with significantly lower activity against other histone methyltransferases.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (μM) | Binding Affinity (Kd, μM) | Notes |
| SMYD2 | 0.12 [1][2][3][4] | 0.5 [1][5] | Potent and selective inhibition. |
| SMYD3 | >83.3[1][3] | Not Reported | Over 600-fold selectivity compared to SMYD2.[1][3] |
| DOT1L | >83.3[1][3] | Not Reported | High selectivity. |
| EZH2 | >83.3[6] | Not Reported | High selectivity. |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. Kd: The dissociation constant, a measure of the binding affinity between a ligand (AZ505) and a protein (SMYD2).
Mechanism of Action
X-ray crystallography studies have revealed that AZ505 acts as a substrate-competitive inhibitor of SMYD2.[2][6] It binds to the peptide-binding groove of the enzyme, thereby preventing the natural substrate, such as p53, from accessing the active site.[2][6] This competitive inhibition is a key aspect of its mechanism. The binding of AZ505 to SMYD2 is primarily driven by hydrophobic interactions.[1][3]
Experimental Protocols
SMYD2 Inhibition Assay (IC50 Determination)
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of AZ505 against SMYD2, based on typical biochemical assays for methyltransferase activity.
Caption: Workflow for determining the IC50 of AZ505 against SMYD2.
Methodology:
-
Assay Components: The assay is typically performed in a buffer containing recombinant SMYD2 enzyme, a peptide substrate (e.g., a p53-derived peptide), and the co-factor S-adenosyl-L-methionine (SAM), which is often radiolabeled (e.g., with ³H) for detection.
-
Inhibitor Preparation: A dilution series of this compound is prepared in a suitable solvent like DMSO.
-
Reaction Initiation: The reaction is initiated by adding the radiolabeled SAM to a mixture of the enzyme, peptide substrate, and varying concentrations of the inhibitor.
-
Incubation: The reaction mixtures are incubated to allow for the methylation of the peptide substrate by SMYD2.
-
Detection: The reaction is stopped, and the amount of methylated peptide is quantified. For radiolabeled assays, this often involves capturing the peptide on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each AZ505 concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd)
ITC is utilized to measure the binding affinity (Kd) of AZ505 to SMYD2.
Methodology:
-
Sample Preparation: Purified, recombinant SMYD2 protein is placed in the sample cell of the calorimeter, and a solution of this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the AZ505 solution are made into the SMYD2 solution.
-
Heat Measurement: The heat change associated with each injection is measured by the calorimeter.
-
Data Analysis: The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein. The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways Involving SMYD2
SMYD2 is known to methylate both histone and non-histone proteins, thereby playing a role in various cellular signaling pathways. Inhibition of SMYD2 by AZ505 can modulate these pathways.
SMYD2-Mediated Regulation of NF-κB and AKT Signaling
SMYD2 has been shown to methylate several key signaling proteins, including TRAF2 and PTEN, which in turn affects the NF-κB and AKT pathways.
References
- 1. SMYD2-mediated TRAF2 methylation promotes the NF-κB signaling pathways in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
AZ505 Ditrifluoroacetate: A Technical Guide to its Discovery, Development, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes and diseases, including cancer. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of AZ505. It includes a summary of its inhibitory activity, details of key experimental protocols, and a visualization of its interaction with relevant signaling pathways.
Introduction
Protein lysine methyltransferases (PKMTs) are a class of enzymes that play a crucial role in regulating gene expression and other cellular functions through the methylation of lysine residues on histone and non-histone proteins. SMYD2 is a member of the SMYD family of PKMTs, and its dysregulation has been linked to the development and progression of various cancers. AZ505 was identified through high-throughput screening as a potent and selective inhibitor of SMYD2, making it a valuable tool for studying the biological functions of this enzyme and a potential starting point for the development of novel therapeutics.
Discovery and Development
The discovery of AZ505 was the result of a comprehensive high-throughput screening (HTS) campaign aimed at identifying inhibitors of SMYD2. The initial screening of a large compound library was performed using AlphaScreen technology, a bead-based assay that measures the inhibition of SMYD2-mediated methylation of a peptide substrate. Hits from the primary screen were then subjected to a validation cascade to confirm their activity and determine their potency.
Experimental Workflow for Discovery
The general workflow for the discovery of AZ505 is outlined below. This process involves initial screening, hit confirmation, and subsequent characterization of the lead compound.
Chemical Properties and Synthesis
This compound has the chemical formula C33H40Cl2F6N4O8 and a molecular weight of 805.59 g/mol .
While the detailed chemical synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure is known. Commercial suppliers provide the compound, indicating that a synthetic route has been established.
Biological Activity and Potency
AZ505 is a potent inhibitor of SMYD2 with a half-maximal inhibitory concentration (IC50) of 0.12 μM.[1][2][3][4][5][6] It exhibits high selectivity for SMYD2 over other histone methyltransferases.
| Target Enzyme | IC50 (μM) |
| SMYD2 | 0.12 [1][2][3][4][5][6] |
| SMYD3 | > 83.3[1] |
| DOT1L | > 83.3[1] |
| EZH2 | > 83.3[1] |
The binding of AZ505 to SMYD2 is reported to be driven primarily by entropy, which suggests that the interaction is mediated by hydrophobic interactions with few specific hydrogen bonds.[3]
Mechanism of Action and Signaling Pathways
AZ505 functions as a competitive inhibitor of the peptide substrate of SMYD2, binding to the peptide-binding groove of the enzyme.[1] By inhibiting SMYD2, AZ505 can modulate the methylation of various downstream targets, thereby affecting multiple signaling pathways.
SMYD2 and the NF-κB Signaling Pathway
SMYD2 has been shown to methylate and regulate components of the NF-κB signaling pathway. Inhibition of SMYD2 by AZ505 can therefore impact NF-κB-mediated cellular processes such as inflammation and cell survival.
SMYD2 and the BMP Signaling Pathway
Studies have also implicated SMYD2 in the regulation of the Bone Morphogenetic Protein (BMP) signaling pathway. AZ505 has been observed to affect BMP-mediated cellular responses, such as osteoblast differentiation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of key experimental methodologies used in the study of AZ505.
In Vitro SMYD2 Inhibition Assay (AlphaScreen)
This assay is used to determine the IC50 of inhibitors against SMYD2.
-
Principle: A biotinylated peptide substrate is incubated with SMYD2 and S-adenosyl-L-methionine (SAM), the methyl donor. The methylation event is detected using an antibody specific for the methylated product and AlphaScreen donor and acceptor beads.
-
Reagents:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53-derived peptide substrate
-
S-adenosyl-L-methionine (SAM)
-
Anti-methyl-lysine antibody
-
Streptavidin-coated Donor beads and Protein A-conjugated Acceptor beads
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT, 0.01% Tween-20)
-
This compound (or other test compounds)
-
-
Procedure:
-
Prepare serial dilutions of AZ505 in DMSO.
-
In a 384-well plate, add SMYD2 enzyme to the assay buffer.
-
Add the diluted AZ505 or DMSO (vehicle control) to the wells.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding a mixture of the peptide substrate and SAM.
-
Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and detect the methylated product by adding the detection mix containing the antibody and AlphaScreen beads.
-
Incubate in the dark (e.g., for 60 minutes) at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Osteoblast and Osteoclast Differentiation Assays
These assays were used to evaluate the effect of AZ505 on bone cell differentiation in vitro.[7]
-
Osteoblast Differentiation:
-
Calvarial preosteoblasts are cultured in an osteogenic medium.
-
Cells are treated with varying concentrations of AZ505.
-
Differentiation is assessed by:
-
-
Osteoclast Differentiation:
-
Bone marrow-derived macrophages are cultured with M-CSF and RANKL.
-
Cells are treated with AZ505.
-
Differentiation is assessed by:
-
In Vivo Mouse Studies
To evaluate the in vivo effects of AZ505, animal studies are conducted.
-
Animal Model: Mice are used to study the systemic effects of AZ505.
-
Administration: AZ505 is administered, for example, via intraperitoneal injection.[7]
-
Analysis:
-
For bone metabolism studies, femurs are collected and analyzed by micro-computed tomography (μCT) to assess trabecular bone mass.[7]
-
Tissue samples can be collected for histological analysis or gene and protein expression studies.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C33H40Cl2F6N4O8 | [8][9] |
| Molecular Weight | 805.59 g/mol | [2][8] |
| SMYD2 IC50 | 0.12 μM | [1][2][3][4][5][6] |
| SMYD3 IC50 | > 83.3 μM | [1] |
| DOT1L IC50 | > 83.3 μM | [1] |
| EZH2 IC50 | > 83.3 μM | [1] |
| In Vivo Bone Mass Effect | Markedly decreased trabecular bone mass in mice | [7] |
| Effect on RANKL in Osteoblasts | Strongly upregulated expression | [7] |
Conclusion
This compound is a valuable chemical probe for studying the biological roles of SMYD2. Its high potency and selectivity make it a powerful tool for dissecting the involvement of this methyltransferase in various cellular signaling pathways. The unexpected in vivo effects on bone metabolism highlight the complexity of translating in vitro findings to whole-organism physiology and underscore the importance of comprehensive preclinical evaluation. Further research into the therapeutic potential of SMYD2 inhibition, guided by the understanding of compounds like AZ505, holds promise for the development of novel treatments for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. bmglabtech.com [bmglabtech.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Screening for inhibitors of low-affinity epigenetic peptide-protein interactions: an AlphaScreen-based assay for antagonists of methyl-lysine binding proteins. | Structural Genomics Consortium [thesgc.org]
- 9. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
The SMYD2 Inhibitor AZ505 Ditrifluoroacetate: A Technical Guide to its Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of the protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). As an epigenetic modulator, SMYD2 plays a critical role in regulating gene expression through the methylation of both histone and non-histone proteins. Its dysregulation has been implicated in a variety of diseases, including cancer and disorders of bone metabolism. This technical guide provides an in-depth overview of the effects of this compound on gene expression, supported by quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery and development.
Introduction
This compound is a powerful research tool for elucidating the biological functions of SMYD2. It acts as a competitive inhibitor with respect to the peptide substrate and is uncompetitive with the cofactor S-adenosylmethionine (SAM), exhibiting a half-maximal inhibitory concentration (IC50) of 0.12 µM for SMYD2.[1] Notably, it displays high selectivity for SMYD2 over other methyltransferases such as SMYD3, DOT1L, and EZH2.[1] By inhibiting the catalytic activity of SMYD2, AZ505 provides a means to investigate the downstream consequences on gene transcription and cellular processes. This guide will focus on the documented effects of AZ505 on gene expression in the contexts of bone metabolism and cancer.
Impact of AZ505 on Gene Expression: Quantitative Data
The inhibition of SMYD2 by AZ505 leads to significant changes in the expression of key genes involved in cellular differentiation, proliferation, and apoptosis. The following tables summarize the observed effects in different cell types.
Bone Metabolism
| Gene | Gene Symbol | Function | Effect of AZ505 (1.2 µM) | Fold Change |
| Runt-related transcription factor 2 | cbfa1 (Runx2) | Key transcription factor for osteoblast differentiation | Moderately Increased mRNA Levels[1] | Not specified |
| Collagen, type I, alpha 1 | col1a1 | Major structural protein of bone | Moderately Increased mRNA Levels[1] | Not specified |
| Osteocalcin | bglap | Late marker of osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |
| Osterix | sp7 | Transcription factor essential for osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |
| Bone sialoprotein | ibsp | Component of the bone matrix | Greatly Upregulated mRNA Levels[1] | Not specified |
| Alkaline phosphatase | alpl | Early marker of osteoblast differentiation | Greatly Upregulated mRNA Levels[1] | Not specified |
| Receptor activator of nuclear factor kappa-B ligand | tnfsf11 (RANKL) | Key cytokine for osteoclast formation and activation | Increased mRNA Levels[1] | ~4-fold increase[1] |
| Osteoprotegerin | tnfsf11b (OPG) | Decoy receptor for RANKL, inhibits osteoclastogenesis | Decreased mRNA Levels[1] | Not specified |
| Gene | Gene Symbol | Function | Effect of AZ505 (1.2 µM) |
| Tartrate-resistant acid phosphatase | Acp5 (TRAP) | Marker of mature osteoclasts | Attenuated upregulation of mRNA[1] |
| Cathepsin K | Ctsk | Enzyme responsible for bone matrix degradation | Lower mRNA Levels[1] |
| Dendritic cell-specific transmembrane protein | Dcstamp | Essential for osteoclast cell-cell fusion | Lower mRNA Levels[1] |
| Nuclear factor of activated T-cells, cytoplasmic 1 | Nfatc1 | Master transcription factor for osteoclast differentiation | Significantly Lower mRNA and Protein Levels[1] |
| c-Fos | c-Fos | Component of the AP-1 transcription factor, involved in osteoclast differentiation | Weaker reduction in levels compared to NFATc1[1] |
Cancer
| Cell Line Type | Gene | Gene Symbol | Function | Effect of AZ505 |
| Glioma | N-cadherin | CDH2 | Epithelial-mesenchymal transition (EMT) marker | Reduction in expression[1] |
| Glioma | Collagen, type I, alpha 1 | COL1A1 | EMT marker | Reduction in expression[1] |
| Glioma | p21 | CDKN1A | Cell cycle inhibitor, p53 target gene | Upregulation of expression[1] |
| Glioma | GADD45 | GADD45A | DNA damage-inducible gene, p53 target | Upregulation of expression[1] |
| Glioma | Bax | BAX | Pro-apoptotic protein, p53 target gene | Upregulation of expression[1] |
| Prostate Cancer (PC3, DU145) | c-Myc | MYC | Oncogenic transcription factor | Decreased expression[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of AZ505's impact on gene expression.
Cell Culture and AZ505 Treatment
-
Isolate calvarial preosteoblasts from newborn mice.
-
Culture cells in alpha-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
To induce osteogenic differentiation, supplement the culture medium with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Treat the cells with this compound (dissolved in DMSO) at concentrations ranging from 0.12 µM to 1.2 µM for the desired duration (e.g., 3-9 days). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.
-
Isolate bone marrow-derived macrophages (BMMs) from the long bones of mice.
-
Culture BMMs in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL of Macrophage Colony-Stimulating Factor (M-CSF).
-
To induce osteoclast differentiation, add 50 ng/mL of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to the culture medium.
-
Treat the cells with this compound at the desired concentrations (e.g., 1.2 µM) concurrently with RANKL stimulation for the specified time (e.g., 6 days).
-
Culture human glioma or prostate cancer cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells at a suitable density to ensure they are in the exponential growth phase during treatment.
-
Treat cells with varying concentrations of this compound for the desired time points to assess the impact on gene expression.
Gene Expression Analysis by RT-qPCR
-
RNA Extraction:
-
Lyse cells directly in the culture dish using a TRIzol-based reagent.
-
Extract total RNA according to the manufacturer's protocol, followed by purification and quantification.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.
-
A typical thermal cycling protocol is: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or ACTB).
-
Calculate relative gene expression using the 2-ΔΔCt method.
-
| Species | Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') |
| Mouse | Runx2 | GGC CTT GCA TGT TAA CAC CT[3] | GGC TCA ACA GCA AAC CAG AT[3] |
| Mouse | Bglap (Osteocalcin) | GCAATAAGGTAGTGAACAGACTCC[4] | CCATAGATGCGTTTGTAGGCGG[4] |
| Mouse | Tnfsf11 (RANKL) | GTGAAGACACACTACCTGACTCC[5] | GCCACATCCAACCATGAGCCTT[5] |
| Mouse | Nfatc1 | GGTGCCTTTTGCGAGCAGTATC[6] | CGTATGGACCAGAATGTGACGG[6] |
| Mouse | Ctsk (Cathepsin K) | AGCAGAACGGAGGCATTGACTC[7] | CCCTCTGCATTTAGCTGCCTTTG[7] |
| Mouse | Dcstamp | Not readily available in search results | Not readily available in search results |
| Human | CDKN1A (p21) | AGGTGGACCTGGAGACTCTCAG[8][9] | TCCTCTTGGAGAAGATCAGCCG[8][9] |
| Human | GADD45A | CTGGAGGAAGTGCTCAGCAAAG[10] | AGAGCCACATCTCTGTCGTCGT[10] |
| Human | BAX | TCAGGATGCGTCCACCAAGAAG[11] | TGTGTCCACGGCGGCAATCATC[11] |
| Human | MYC (c-Myc) | CCTGGTGCTCCATGAGGAGAC[12] | CAGACTCTGACCTTTTGCCAGG[12] |
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Discussion and Future Directions
The available data clearly demonstrate that this compound, through its specific inhibition of SMYD2, exerts significant and context-dependent effects on gene expression. In the realm of bone biology, AZ505 presents a dual activity: it promotes the expression of genes associated with osteoblast differentiation while suppressing those critical for osteoclastogenesis.[1] This suggests a potential, albeit complex, role for SMYD2 in maintaining bone homeostasis. The strong upregulation of RANKL in osteoblasts by AZ505 in vivo, leading to bone loss, highlights the importance of considering systemic effects in drug development.[1]
In oncology, AZ505 has shown promise in preclinical models by reactivating the p53 tumor suppressor pathway and downregulating the expression of the proto-oncogene c-Myc.[1][2] These findings align with the known role of SMYD2 in methylating and inactivating p53, and its involvement in pathways that promote cell proliferation. The ability of AZ505 to modulate the expression of genes involved in the epithelial-mesenchymal transition further underscores its potential as an anti-cancer therapeutic.[1]
Future research should aim to further delineate the complete spectrum of genes regulated by SMYD2 in various physiological and pathological states using genome-wide approaches such as RNA-sequencing and ChIP-sequencing in AZ505-treated models. A deeper understanding of the interplay between SMYD2-mediated methylation and other epigenetic modifications will be crucial. Furthermore, exploring the therapeutic potential of AZ505 in combination with other agents, such as chemotherapy or immunotherapy, warrants investigation. The development of more potent and specific SMYD2 inhibitors, guided by the insights gained from studies with AZ505, will continue to be a promising avenue for novel therapeutic strategies.
Conclusion
This compound is an invaluable tool for probing the function of SMYD2 in gene regulation. Its demonstrated ability to modulate the expression of key genes in bone metabolism and cancer provides a strong rationale for the continued investigation of SMYD2 as a therapeutic target. This technical guide serves as a foundational resource for researchers aiming to leverage the potential of AZ505 in their studies and in the broader effort to develop novel epigenetic therapies.
References
- 1. origene.com [origene.com]
- 2. Mouse Runx2 qPCR primer set (NM_009820) - DiaCarta, Inc. [diacarta.com]
- 3. Runx2 and Bone Morphogenic Protein 2 Regulate the Expression of an Alternative Lef1 Transcript During Osteoblast Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. origene.com [origene.com]
- 5. origene.com [origene.com]
- 6. origene.com [origene.com]
- 7. origene.com [origene.com]
- 8. cdn.origene.com [cdn.origene.com]
- 9. researchgate.net [researchgate.net]
- 10. origene.com [origene.com]
- 11. origene.com [origene.com]
- 12. resources.amsbio.com [resources.amsbio.com]
Methodological & Application
Application Notes and Protocols for AZ505 Ditrifluoroacetate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. SMYD2 is implicated in the regulation of various cellular processes through the methylation of histone and non-histone proteins, including the tumor suppressor p53. Dysregulation of SMYD2 activity has been linked to the progression of several cancers, making it an attractive target for therapeutic development. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cancer cell viability and target engagement.
Mechanism of Action
This compound competitively inhibits the binding of peptide substrates to the SMYD2 active site, thereby preventing the transfer of a methyl group from the co-factor S-adenosyl-L-methionine (SAM) to lysine residues on target proteins. It exhibits high selectivity for SMYD2 with a reported in vitro IC50 value of 0.12 µM.[1][2][3] Its selectivity is over 600-fold greater for SMYD2 than for other histone methyltransferases such as SMYD3, DOT1L, and EZH2 (IC50 > 83.3 µM).[3]
Data Presentation
Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity | Reference |
| SMYD2 | 0.12 | - | [1][2][3] |
| SMYD3 | > 83.3 | >694-fold | [3] |
| DOT1L | > 83.3 | >694-fold | [3] |
| EZH2 | > 83.3 | >694-fold | [3] |
Reported In Vitro Treatment Conditions
| Cell Line | Concentration (µM) | Duration | Observed Effect | Reference |
| PC3 (Prostate Cancer) | 20 | 48 hours | Decreased c-Myc expression | |
| DU145 (Prostate Cancer) | 20 | 48 hours | Decreased c-Myc expression | |
| MDA-MB-231 (Breast Cancer) | 40 | 2 hours | Decreased methylation and phosphorylation of STAT3 and p65 | |
| Mouse Calvarial Preosteoblasts | 0.12 - 1.2 | 3 days | Promoted osteoblast differentiation | |
| Mouse Bone Marrow-derived Macrophages | Not specified | Not specified | Inhibited osteoclast differentiation |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 1 mL of a 10 mM stock solution (MW = 805.59 g/mol ), dissolve 0.806 mg of the compound in 100 µL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C for 10-15 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting up and down.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for p53 Methylation
This protocol is designed to assess the effect of AZ505 on the methylation status of p53, a known substrate of SMYD2.
Materials:
-
Cancer cell line with wild-type p53 (e.g., A549, MCF-7)
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-pan-p53 antibody
-
Anti-mono-methyl-p53 (Lys370) antibody (a potential target of SMYD2)
-
Anti-β-actin or GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells with 100-200 µL of ice-cold RIPA buffer per well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analyze the band intensities to determine the relative changes in p53 methylation.
Visualizations
Caption: SMYD2 Signaling Pathway and Inhibition by AZ505.
Caption: Cell Viability (MTT) Assay Workflow.
Caption: Western Blot Workflow for p53 Methylation.
References
Application Notes and Protocols for AZ505 Ditrifluoroacetate in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ505 ditrifluoroacetate is a potent and highly selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3][4][5][6] SMYD2 has emerged as a significant target in various diseases, including cancer, due to its role in methylating both histone and non-histone proteins, thereby regulating gene expression and cellular signaling pathways. These notes provide detailed protocols and recommended concentrations for the use of this compound in in vitro studies to investigate its biological effects and mechanism of action.
Mechanism of Action
AZ505 is a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme. This selective inhibition prevents the transfer of methyl groups from the cofactor S-adenosylmethionine (SAM) to lysine residues on SMYD2 substrates. Key non-histone substrates of SMYD2 include the tumor suppressor proteins p53 and retinoblastoma (Rb), as well as signaling proteins such as STAT3 and the p65 subunit of NF-κB. By inhibiting SMYD2, AZ505 can modulate the activity of these crucial cellular regulators. For instance, treatment with AZ505 has been shown to decrease the methylation and subsequent phosphorylation of STAT3 and p65.[7][8] Furthermore, inhibition of SMYD2 by AZ505 can lead to a reduction in the expression of downstream targets like the oncoprotein c-Myc.[7][8]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (Enzymatic Activity) | SMYD2 | 0.12 µM | [1][2][3][4][5][6][7][8][9][10][11][12] |
| Selectivity | SMYD3, DOT1L, EZH2, GLP, G9A, SET7/9 | >83.3 µM (>600-fold) | [3][7][9] |
| Binding Affinity (Kd) | SMYD2 | 0.5 µM | [7][8][9] |
| Cellular Antiproliferative IC50 | MDA-MB-231 (72h) | 13.1 µM | [7] |
| Inhibition of p53 methylation | U2OS cells (24h) | ~10 µM | |
| Effective Concentration | Decrease c-Myc expression in PC3 and DU145 cells (48h) | 20 µM | [7][8] |
| Effective Concentration | Decrease methylation and phosphorylation of STAT3 and p65 in MDA-MB231 cells (2h) | 40 µM | [7][8] |
Signaling Pathway
The diagram below illustrates the signaling pathway affected by this compound. By inhibiting SMYD2, AZ505 modulates the methylation status of key signaling proteins, leading to downstream effects on gene expression and cellular processes.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions are unstable and should be prepared fresh or from frozen aliquots for each experiment.[6]
Cell Viability Assay (using CellTiter-Glo®)
This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Add the diluted compound to the wells. Include a vehicle control (DMSO only) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[2]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol provides a general guideline for detecting phosphorylated STAT3. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentration and duration.
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro study investigating the effects of this compound.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. adooq.com [adooq.com]
- 5. biocompare.com [biocompare.com]
- 6. selleckchem.com [selleckchem.com]
- 7. youtube.com [youtube.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. 4.3. CellTiter-Glo Viability Assay (CTG) [bio-protocol.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
AZ505 Ditrifluoroacetate: A Guide to Solubility and Experimental Preparation
Abstract
This application note provides detailed protocols for the solubilization and preparation of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). The information is intended for researchers, scientists, and drug development professionals. This document includes comprehensive data on solubility, storage conditions, and step-by-step instructions for preparing this compound for both in vitro and in vivo experiments.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity for SMYD2, a lysine methyltransferase, with an IC50 value of 0.12 µM.[1][2][3][4][5][][7] SMYD2 is implicated in various cellular processes and its overexpression has been linked to the development of certain cancers, making it a significant target in drug discovery. This compound exerts its inhibitory effect by competing with the peptide substrate in the binding groove of SMYD2.[3] Proper preparation of this compound is critical for accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a solid with a molecular weight of 805.59 g/mol .[3][4] Its solubility is a key consideration for experimental design. The compound is soluble in organic solvents but insoluble in water.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 125 mg/mL[2] | - |
| Ethanol | ≥ 7.3 mg/mL | Requires sonication to fully dissolve.[3] |
| Water | Insoluble[3] | - |
Storage and Stability
Proper storage of this compound is essential to maintain its integrity and activity.
Table 2: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Notes |
| Solid (Powder) | -20°C[1][3] | At least 12 months[1] | Protect from moisture. |
| Stock Solution (-80°C) | -80°C | Up to 6 months[8] | Use freshly opened DMSO for best results.[8] |
| Stock Solution (-20°C) | -20°C | Up to 1 month[8] | Avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | Room Temperature | Not recommended for more than one day[1] | Prepare fresh for each experiment. |
Experimental Protocols
Preparation of Stock Solutions
The high solubility of this compound in DMSO makes it the recommended solvent for preparing concentrated stock solutions.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.806 mg of this compound in 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[8]
Caption: Workflow for preparing this compound stock solution.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution is typically diluted in cell culture medium to the final desired concentration. It is crucial to ensure the final DMSO concentration is low enough (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Protocol 2: Preparation of Working Solution for Cell-Based Assays
-
Thaw Stock: Thaw a frozen aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Serial Dilution (Optional): If a very low final concentration is required, perform a serial dilution of the stock solution in DMSO.
-
Final Dilution: Directly add the required volume of the stock solution to the pre-warmed cell culture medium and mix immediately by pipetting or gentle vortexing. For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
Application: Add the final working solution to the cells. Ensure that the vehicle control (e.g., cells treated with the same final concentration of DMSO in media) is included in the experimental design.
Preparation for In Vivo Experiments
For animal studies, a specific formulation is required to ensure bioavailability and minimize toxicity. The working solution for in vivo experiments should be prepared fresh on the day of use.[8][9]
Protocol 3: Suggested Formulation for In Vivo Administration
A common formulation for in vivo studies involves a mixture of solvents. The following is a suggested starting point, which may require optimization depending on the animal model and route of administration.
-
Solvent Preparation: Prepare a vehicle solution. A common vehicle consists of a mixture such as DMSO, PEG300, Tween 80, and saline.
-
Dissolution: First, dissolve the required amount of this compound in DMSO.
-
Emulsification: Gradually add PEG300 to the DMSO solution while mixing. Subsequently, add Tween 80 and mix thoroughly.
-
Final Volume: Bring the solution to the final volume with saline and mix until a clear and homogenous solution is formed.
-
Administration: The formulation should be administered to the animals shortly after preparation.
Signaling Pathway
This compound is a selective inhibitor of SMYD2. Inhibition of SMYD2 can affect downstream signaling pathways. For instance, it has been shown to decrease the expression of c-Myc and reduce the methylation and phosphorylation of STAT3 and p65.[8]
Caption: Inhibition of SMYD2 by this compound.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the effective use of this compound in research settings. Adherence to these guidelines for solubility, storage, and preparation will contribute to the generation of reliable and reproducible experimental outcomes. Researchers should always perform preliminary tests to determine the optimal concentrations and conditions for their specific experimental systems.
References
- 1. westbioscience.com [westbioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. adooq.com [adooq.com]
- 7. This compound | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application of AZ505 Ditrifluoroacetate in Cancer Research: A Detailed Guide
Introduction
AZ505 ditrifluoroacetate is a potent and highly selective small-molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase. SMYD2 is frequently overexpressed in various cancers, including triple-negative breast cancer, pancreatic cancer, and glioma, where it plays a crucial role in tumor progression through the methylation of both histone and non-histone proteins. By inhibiting SMYD2, this compound presents a promising avenue for targeted cancer therapy. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in cancer research.
Mechanism of Action
This compound acts as a substrate-competitive inhibitor of SMYD2, binding to the peptide-binding groove of the enzyme. This prevents SMYD2 from methylating its target proteins, which include key regulators of cell growth, proliferation, and survival. The primary mechanism of AZ505's anti-cancer activity stems from its ability to modulate critical signaling pathways that are often dysregulated in cancer.
Key Signaling Pathways Affected
Inhibition of SMYD2 by this compound has been shown to impact several key oncogenic signaling pathways:
-
p53 Pathway: SMYD2 is known to methylate and inactivate the tumor suppressor protein p53. By inhibiting SMYD2, AZ505 can restore p53 function, leading to the upregulation of its downstream targets such as p21 and GADD45, which in turn induce cell cycle arrest and apoptosis.
-
STAT3 and NF-κB Signaling: AZ505 has been demonstrated to decrease the methylation and subsequent phosphorylation of STAT3 and the p65 subunit of NF-κB. These transcription factors are critical for promoting cancer cell proliferation and survival.
-
ERK, mTOR, and Akt Signaling: SMYD2 has been linked to the regulation of the ERK, mTOR, and Akt signaling pathways, which are central to cell growth and metabolism.
Figure 1: Simplified signaling pathway of AZ505 action.
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| U251 | Glioma | Cell Viability (CCK-8) | ~10-15 | |
| U87 | Glioma | Cell Viability (CCK-8) | ~10-15 | |
| MDA-MB-231 | Triple-Negative Breast Cancer | Cell Viability (MTT) | Not specified in detail | |
| HT-29 | Colon Cancer | Apoptosis Assay | Not applicable |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Treatment Protocol | Outcome | Reference |
| Colon Cancer | Apc Min/+ mice | Intratumoral injection of AZ505 every two days. | Significant reduction in tumor size. | |
| Triple-Negative Breast Cancer | Xenograft | Not specified in detail. | Significantly reduced tumor growth. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
Materials:
-
This compound
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes following AZ505 treatment.
Materials:
-
This compound
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SMYD2, anti-p53, anti-phospho-STAT3, anti-STAT3, anti-phospho-p65, anti-p65, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound for the specified time. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Study
This is a generalized protocol and requires ethical approval and optimization for specific cancer models.
Materials:
-
This compound
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cells for implantation
-
Vehicle solution (e.g., DMSO, saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal, oral, or intratumoral injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Experimental Workflow Visualization
Figure 2: General experimental workflow for AZ505 studies.
Application Notes: Using AZ505 Ditrifluoroacetate to Study SMYD2 Function
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase involved in the regulation of numerous cellular processes, including gene transcription, cell proliferation, and DNA damage response.[1][2] SMYD2 methylates both histone (H3K4, H3K36) and non-histone proteins, such as p53, RB1, STAT3, and PTEN.[1][3][4][5] Its overexpression and aberrant activity have been linked to various diseases, particularly cancer, making it a compelling target for therapeutic development.[4][5]
AZ505 is a potent, cell-permeable, and highly selective small molecule inhibitor of SMYD2.[6][7][8] It acts as a substrate-competitive inhibitor by binding to the peptide-binding groove of SMYD2.[6][9] With its high selectivity and in vitro and in vivo activity, AZ505 serves as an invaluable chemical probe for elucidating the biological functions of SMYD2 and for validating it as a therapeutic target. These application notes provide detailed protocols and data for researchers utilizing AZ505 to investigate SMYD2's role in cellular pathways.
Properties of AZ505 Ditrifluoroacetate
AZ505 is characterized by its high potency and remarkable selectivity for SMYD2 over other histone methyltransferases.[7] It competitively inhibits the binding of peptide substrates to SMYD2 and is uncompetitive with respect to the S-adenosylmethionine (SAM) cofactor. The binding is primarily driven by hydrophobic interactions.[7][10]
Table 1: Biochemical and Binding Constants of AZ505
| Parameter | Value | Target | Notes |
|---|---|---|---|
| IC₅₀ | 0.12 µM | SMYD2 | Half-maximal inhibitory concentration in biochemical assays.[6][7][8][9] |
| Kᵢ | 0.3 µM | SMYD2 | Inhibition constant.[6][11] |
| Kₑ | 0.5 µM | SMYD2 | Dissociation constant determined by Isothermal Titration Calorimetry (ITC).[7][11] |
Table 2: Selectivity Profile of AZ505
| Methyltransferase | IC₅₀ | Selectivity (fold vs. SMYD2) |
|---|---|---|
| SMYD2 | 0.12 µM | 1 |
| SMYD3 | >83.3 µM | >694 |
| EZH2 | >83.3 µM | >694 |
| DOT1L | >83.3 µM | >694 |
| G9A | >83.3 µM | >694 |
| GLP | >83.3 µM | >694 |
| SET7/9 | >83.3 µM | >694 |
Data compiled from multiple sources highlighting the high selectivity of AZ505.[7]
Key Applications and Experimental Protocols
AZ505 can be used in a variety of biochemical and cellular assays to probe SMYD2 function. Below are workflows and detailed protocols for common applications.
References
- 1. Lysine Methyltransferases SMYD2 and SMYD3: Emerging Targets in Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the Substrate Specificity of the SMYD2 Protein Lysine Methyltransferase and Discovery of Novel Non‐Histone Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of SMYD2 protects against cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing the Role of SMYD2 in Mammalian Embryogenesis—Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZ505 (AZ-505) | SMYD2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. SMYD2 Inhibitor, AZ505 - CAS 1035227-43-0 - Calbiochem | 531661 [merckmillipore.com]
Application Notes and Protocols for AZ505 Ditrifluoroacetate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ505 ditrifluoroacetate is a potent and highly selective small molecule inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3] SMYD2 has emerged as a significant target in drug discovery, particularly in oncology, due to its role in methylating both histone and non-histone proteins, thereby influencing gene expression and cellular signaling pathways. This compound offers researchers a valuable tool for investigating the biological functions of SMYD2 and for the discovery of novel therapeutic agents. These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize SMYD2 inhibitors.
Mechanism of Action and Quantitative Data
This compound acts as a competitive inhibitor of SMYD2, binding to the enzyme's substrate-binding pocket.[4] It demonstrates high potency for SMYD2 with a reported IC50 value of 0.12 µM.[2][3][5][6][7][8] A key feature of AZ505 is its remarkable selectivity over other histone methyltransferases, making it a precise tool for studying SMYD2-specific functions.[3][5][7]
| Parameter | Value | Target | Notes |
| IC50 | 0.12 µM | SMYD2 | Potent inhibition of SMYD2 enzymatic activity.[2][3][5][6][7][8] |
| IC50 | >83.3 µM | SMYD3, DOT1L, EZH2 | Demonstrates high selectivity (>600-fold) for SMYD2 over other histone methyltransferases.[3][5][7] |
| Kd | 0.5 µM | SMYD2 | Binding affinity constant determined by Isothermal Titration Calorimetry (ITC).[3][9] |
Signaling Pathway and Inhibition
SMYD2 is known to methylate several key proteins, including the tumor suppressor p53 and histone H3. Methylation of p53 at lysine 370 (K370) by SMYD2 represses its transcriptional activity, thereby promoting cell survival. AZ505, by inhibiting SMYD2, prevents this methylation event, leading to the restoration of p53 function.
Caption: SMYD2-mediated methylation of p53 and its inhibition by AZ505.
High-Throughput Screening (HTS) Protocol: AlphaLISA Assay
This protocol describes a homogeneous (no-wash) AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) method for high-throughput screening of SMYD2 inhibitors. The assay measures the methylation of a biotinylated p53 peptide by recombinant SMYD2.
Materials and Reagents
-
This compound: Stock solution in DMSO.
-
Recombinant Human SMYD2: Purified enzyme.
-
Biotinylated p53 Peptide Substrate (e.g., Biotin-p53 aa 361-380): Lyophilized powder.
-
S-adenosyl-L-methionine (SAM): Co-factor for the methyltransferase reaction.
-
AlphaLISA Acceptor Beads: Coated with an antibody specific for mono-methylated p53-K370.
-
AlphaLISA Streptavidin Donor Beads.
-
Assay Buffer: e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
384-well white microplates.
-
Alpha-enabled microplate reader.
Experimental Workflow
Caption: Workflow for the SMYD2 AlphaLISA high-throughput screening assay.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a serial dilution of the compound in assay buffer for IC50 determination.
-
Dilute recombinant SMYD2 enzyme to the desired working concentration in assay buffer. The optimal concentration should be determined empirically.
-
Reconstitute the biotinylated p53 peptide in assay buffer to a stock concentration (e.g., 1 mM) and then dilute to the final working concentration.
-
Prepare a fresh working solution of SAM in assay buffer.
-
Prepare the AlphaLISA acceptor and donor beads according to the manufacturer's instructions.
-
-
Assay Procedure (384-well plate format):
-
Step 1: Enzyme Reaction
-
Add 2.5 µL of test compound or AZ505 control to the wells of a 384-well plate. For the positive control (no inhibition) and negative control (no enzyme), add 2.5 µL of assay buffer with DMSO.
-
Add 5 µL of a mixture containing SMYD2 enzyme and biotinylated p53 peptide to all wells except the negative control.
-
Initiate the methyltransferase reaction by adding 2.5 µL of SAM solution to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes.
-
-
Step 2: Detection
-
Add 5 µL of the anti-methyl-p53 acceptor beads to all wells.
-
Add 5 µL of the streptavidin donor beads to all wells.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes.
-
-
Step 3: Data Acquisition
-
Read the plate on an Alpha-enabled microplate reader according to the manufacturer's settings.
-
-
-
Data Analysis:
-
The data is typically expressed as a ratio of the emission signals.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value for AZ505 and other active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess the quality of the HTS assay by calculating the Z' factor using the positive and negative control wells. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay.[10]
-
Conclusion
This compound is a powerful and selective tool for the investigation of SMYD2 function. The provided application notes and HTS protocol offer a robust framework for the identification and characterization of novel SMYD2 inhibitors. The detailed methodology and quantitative data will aid researchers in drug discovery and the broader field of epigenetic research.
References
- 1. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 2. revvity.com [revvity.com]
- 3. Histone Methyltransferase Screening, Methyltransferase Screening - Epigenetics [epigenhub.com]
- 4. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. revvity.com [revvity.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols: Investigating the Effects of AZ505 Ditrifluoroacetate on Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ505 ditrifluoroacetate is a potent and selective inhibitor of SMYD2 (SET and MYND domain-containing protein 2), a lysine methyltransferase.[1][2][3][4] Emerging research has indicated that AZ505 has a paradoxical effect on bone metabolism. In vitro studies have demonstrated its anabolic potential, promoting the differentiation of osteoblasts and inhibiting the formation of osteoclasts.[5][6] However, in vivo studies have unexpectedly revealed a catabolic outcome, leading to a decrease in trabecular bone mass in mice.[5][6] This discrepancy highlights the complexity of bone biology and the critical need for comprehensive experimental designs to elucidate the true physiological effects of investigational compounds.
These application notes provide a detailed experimental framework for researchers to systematically study the effects of this compound on bone metabolism, addressing both its in vitro and in vivo activities. The protocols outlined below are designed to provide a robust and reproducible approach to understanding the compound's mechanism of action and its potential as a therapeutic agent or a research tool.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for investigating the effects of this compound on bone metabolism.
Caption: Overall experimental workflow for studying this compound.
In Vitro Experimental Protocols
Osteoblast Differentiation and Function Assays
This series of experiments aims to evaluate the direct effects of this compound on osteoblastogenesis and mature osteoblast function.
a. Cell Culture:
Primary mouse calvarial preosteoblasts or bone marrow stromal cells (BMSCs) will be used.[5] Cells will be cultured in an appropriate growth medium (e.g., alpha-MEM with 10% FBS).[7]
b. Experimental Protocol:
-
Seed preosteoblasts or BMSCs in multi-well plates.
-
Upon reaching confluence, induce osteogenic differentiation using an osteogenic medium supplemented with ascorbic acid and β-glycerophosphate.[7][8]
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.
-
Culture for up to 21 days, replacing the medium with fresh medium and treatments every 2-3 days.[7]
c. Endpoints and Data Presentation:
| Assay | Timepoint | Description | Data Presentation |
| Alkaline Phosphatase (ALP) Staining & Activity | Day 7-14 | Early marker of osteoblast differentiation.[5] | Qualitative images and quantitative ALP activity (normalized to total protein). |
| Alizarin Red S Staining | Day 14-21 | Stains mineralized matrix, indicating late-stage osteoblast differentiation.[5][7] | Qualitative images and quantitative analysis of extracted stain. |
| Gene Expression Analysis (qPCR) | Day 3, 7, 14 | Measurement of key osteogenic marker genes such as Runx2, Sp7 (Osterix), Alpl (ALP), Bglap (Osteocalcin), and importantly, Tnfsf11 (RANKL).[5] | Fold change in gene expression relative to vehicle control. |
Osteoclast Differentiation and Function Assays
These experiments will determine the impact of this compound on osteoclastogenesis.
a. Cell Culture:
Bone marrow-derived macrophages (BMDMs) will be isolated from the femurs and tibias of mice and used as osteoclast precursors.[9][10]
b. Experimental Protocol:
-
Culture BMDMs in the presence of Macrophage Colony-Stimulating Factor (M-CSF) for 2-3 days to generate a proliferative precursor population.[9]
-
Seed the M-CSF-dependent macrophages in multi-well plates.
-
Induce osteoclast differentiation with M-CSF and Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[5][9]
-
Treat cells with varying concentrations of this compound or vehicle control.
-
Culture for 5-7 days until mature, multinucleated osteoclasts are formed.
c. Endpoints and Data Presentation:
| Assay | Timepoint | Description | Data Presentation |
| Tartrate-Resistant Acid Phosphatase (TRAP) Staining | Day 5-7 | Stains mature, multinucleated osteoclasts.[5][11] | Qualitative images and quantification of TRAP-positive multinucleated cells per well. |
| Gene Expression Analysis (qPCR) | Day 3, 5 | Measurement of key osteoclastogenic marker genes such as Nfatc1, c-Fos, Acp5 (TRAP), and Ctsk (Cathepsin K).[5] | Fold change in gene expression relative to vehicle control. |
| Resorption Pit Assay | Day 7-10 | Culture osteoclasts on bone-mimicking substrates to assess their resorptive activity. | Quantification of the resorbed area. |
In Vivo Experimental Protocol
This in vivo study is designed to assess the systemic effects of this compound on bone mass and architecture in a mouse model of osteoporosis.
a. Animal Model:
The ovariectomized (OVX) mouse model is a standard and well-characterized model for postmenopausal osteoporosis.[12] Female C57BL/6 mice (8-12 weeks old) will be used.
b. Experimental Design:
-
Groups (n=10-15 per group):
-
Sham-operated + Vehicle
-
OVX + Vehicle
-
OVX + this compound (e.g., 5 mg/kg/day, intraperitoneal injection)[5]
-
OVX + Positive Control (e.g., Alendronate)
-
-
Procedure:
-
Perform bilateral ovariectomy or sham surgery.
-
Allow a 2-week recovery and establishment of bone loss period.
-
Administer daily treatments for 4-8 weeks.
-
Monitor animal health and body weight throughout the study.
-
-
Sample Collection:
-
At the end of the treatment period, collect blood serum for biochemical marker analysis.
-
Euthanize animals and harvest femurs and lumbar vertebrae for micro-CT and histomorphometry.
-
c. Endpoints and Data Presentation:
| Analysis | Sample | Parameters | Data Presentation |
| Micro-Computed Tomography (µCT) | Femur, Vertebrae | Trabecular Bone: Bone Volume/Total Volume (BV/TV), Trabecular Number (Tb.N), Trabecular Thickness (Tb.Th), Trabecular Separation (Tb.Sp).[13][14][15] Cortical Bone: Cortical Thickness (Ct.Th), Cortical Area Fraction (Ct.Ar/Tt.Ar).[13][16] | Tabulated mean ± SEM for each parameter per group. |
| Bone Histomorphometry | Femur, Vertebrae | Static Parameters: Osteoid Surface/Bone Surface (OS/BS), Osteoblast Surface/Bone Surface (Ob.S/BS), Osteoclast Surface/Bone Surface (Oc.S/BS).[17][18] Dynamic Parameters (with fluorochrome labeling): Mineral Apposition Rate (MAR), Bone Formation Rate/Bone Surface (BFR/BS).[18] | Tabulated mean ± SEM for each parameter per group. |
| Biochemical Markers of Bone Turnover | Serum | Formation Markers: Procollagen type I N-terminal propeptide (P1NP), Osteocalcin.[19][20][21] Resorption Marker: C-terminal telopeptide of type I collagen (CTX-I).[20] | Tabulated mean ± SEM for each marker concentration per group. |
Signaling Pathways
The following diagrams illustrate key signaling pathways in bone metabolism that may be influenced by this compound.
Caption: Simplified RANKL signaling pathway in osteoclasts.
Caption: Canonical Wnt signaling pathway in osteoblasts.
Conclusion
The paradoxical effects of this compound on bone metabolism, with anabolic actions in vitro and catabolic effects in vivo, underscore the importance of a multi-faceted experimental approach.[5] The in vivo catabolic effect may be partly explained by the strong upregulation of RANKL expression in osteoblasts, which would promote osteoclast formation and bone resorption.[5] The protocols detailed in these application notes provide a comprehensive framework to further investigate these phenomena. By integrating in vitro mechanistic studies with in vivo functional outcomes, researchers can gain a deeper understanding of the complex role of SMYD2 in bone biology and the potential therapeutic implications of its inhibition. This rigorous approach is essential for the accurate evaluation of novel compounds targeting bone metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro osteoblast differentiation assay [bio-protocol.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro osteoclastogenesis assay [bio-protocol.org]
- 11. Osteoclast Differentiation Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 13. Bone morphometry analysis by micro-computed tomography (μCT) [bio-protocol.org]
- 14. Micro-CT bone analysis [bio-protocol.org]
- 15. Guidelines for assessment of bone microstructure in rodents using micro-computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Micro-CT | Bonebase [bonebase.lab.uconn.edu]
- 17. arprheumatology.com [arprheumatology.com]
- 18. Histomorphometry | MD Anderson Cancer Center [mdanderson.org]
- 19. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Biochemical markers of bone turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Biochemical Markers of Bone Turnover Part I: Biochemistry and Variability - PMC [pmc.ncbi.nlm.nih.gov]
Western blot protocol to detect SMYD2 inhibition by AZ505 ditrifluoroacetate
Application Note & Protocol
Topic: Western Blot Protocol for Detecting SMYD2 Inhibition by AZ505 Ditrifluoroacetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
SET and MYND domain-containing protein 2 (SMYD2) is a lysine methyltransferase that plays a crucial role in various cellular processes by methylating both histone (e.g., H3K36) and non-histone proteins, including key tumor suppressors like p53 and Rb.[1][2] The dysregulation of SMYD2 activity is implicated in the development of several cancers, making it an attractive therapeutic target.[1] this compound is a potent and selective, substrate-competitive inhibitor of SMYD2, with a reported IC50 of 0.12 μM.[3][4] It functions by binding to the peptide-binding groove of SMYD2, preventing the methylation of its substrates.[1][3]
This document provides a detailed protocol for assessing the cellular activity of this compound by monitoring the inhibition of SMYD2-mediated protein methylation using Western blotting. The principle of this assay is not to measure the total level of SMYD2 protein, which is unlikely to change with short-term inhibitor treatment, but to quantify the change in the methylation status of a known SMYD2 substrate, such as p53 at lysine 370 (p53-K370me1). A decrease in the substrate's methylation level upon treatment with AZ505 indicates successful target engagement and inhibition of SMYD2 enzymatic activity within the cell.
Signaling Pathway and Inhibitor Action
SMYD2 acts as a protein lysine methyltransferase. It recognizes specific substrates, such as the p53 tumor suppressor protein, and catalyzes the transfer of a methyl group from the co-factor S-adenosylmethionine (SAM) to a specific lysine residue (K370 on p53). This methylation event can alter the substrate's function, in this case repressing p53-mediated transcriptional activation.[5] The inhibitor, AZ505, physically occupies the substrate-binding site on SMYD2, preventing it from binding to and methylating its targets.
Experimental Workflow
The overall experimental procedure involves treating cultured cells with varying concentrations of AZ505, preparing whole-cell lysates, separating proteins by size via SDS-PAGE, transferring them to a membrane, and finally probing with specific antibodies to detect the levels of methylated substrate, total substrate, and a loading control.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog Number (Example) |
| This compound | APExBIO | B4252 |
| U2OS (Human Osteosarcoma) Cell Line | ATCC | HTB-96 |
| DMEM High-Glucose Medium | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease/Phosphatase Inhibitor Cocktail | Cell Signaling Tech. | 5872 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| PVDF Transfer Membrane | Millipore | IPVH00010 |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Anti-SMYD2 Antibody | Cell Signaling Tech. | 4251 |
| Anti-p53 (mono-methyl K370) Antibody | Abcam | ab70335 |
| Anti-Total p53 Antibody | Cell Signaling Tech. | 2524 |
| Anti-β-Actin Antibody | Cell Signaling Tech. | 4970 |
| Anti-rabbit IgG, HRP-linked Antibody | Cell Signaling Tech. | 7074 |
| ECL Western Blotting Substrate | Bio-Rad | 1705061 |
Detailed Experimental Protocol
1. Cell Culture and Treatment a. Culture U2OS cells, or another suitable cell line with detectable SMYD2 and substrate expression, in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates and grow to 70-80% confluency. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with increasing concentrations of AZ505 (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 12-24 hours. Include a DMSO-only vehicle control.
2. Cell Lysate Preparation a. Aspirate the culture medium and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (whole-cell lysate) to a new tube and store at -80°C.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
4. SDS-PAGE a. Normalize all samples to the same protein concentration (e.g., 20-30 µg) with RIPA buffer. b. Add 4X Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes. c. Load the samples into the wells of a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. d. Run the gel at 100-120 V until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. A typical wet transfer is run at 100 V for 60-90 minutes at 4°C. b. After transfer, briefly rinse the membrane with deionized water and then with TBST (Tris-Buffered Saline with 0.1% Tween-20).
6. Antibody Incubation and Detection a. Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[2] b. Incubate the membrane with the primary antibody (or antibodies) diluted in 5% BSA/TBST overnight at 4°C.[2] (See table below for recommended dilutions). c. Wash the membrane three times for 5 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 5 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's protocol. Incubate the membrane with the substrate for 1-5 minutes. g. Capture the chemiluminescent signal using a digital imager or X-ray film.
Antibody Dilutions and Expected Results
| Antibody Target | Primary Readout / Control | Recommended Dilution | Expected Result with AZ505 Treatment |
| p53 (mono-methyl K370) | Primary Readout | 1:1000 | Signal decreases in a dose-dependent manner. |
| Total p53 | Substrate Loading Control | 1:1000 | Signal remains relatively constant across all lanes. |
| Total SMYD2 | Target Expression Control | 1:1000 | Signal remains relatively constant across all lanes. |
| β-Actin or GAPDH | General Loading Control | 1:1000 - 1:5000 | Signal remains constant, ensuring equal protein loading. |
Data Analysis and Interpretation
Successful inhibition of SMYD2 by AZ505 will be demonstrated by a dose-dependent decrease in the signal for the methylated substrate (p53-K370me1). The signals for total p53, total SMYD2, and the housekeeping protein (β-Actin) should remain unchanged, confirming that the observed effect is due to the inhibition of SMYD2's methyltransferase activity and not due to changes in protein expression or unequal sample loading. For quantitative analysis, the band intensity of p53-K370me1 should be normalized to the band intensity of total p53 for each sample.
References
- 1. Structural basis of substrate methylation and inhibition of SMYD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMYD2 Antibody (#4251) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. SMYD2 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Troubleshooting AZ505 ditrifluoroacetate insolubility issues
Welcome to the technical support center for AZ505 ditrifluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this potent and selective SMYD2 inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address issues related to its solubility.
Troubleshooting Guide: Insolubility Issues
Researchers may occasionally face challenges with the solubility of this compound. The following guide provides a systematic approach to addressing these issues.
Question: My this compound is not dissolving. What should I do?
Answer: Insolubility can arise from several factors, including the choice of solvent, concentration, and handling technique. Follow this step-by-step troubleshooting workflow to effectively dissolve the compound.
Caption: Troubleshooting workflow for this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in organic solvents such as DMSO and ethanol. It is considered insoluble in water.[1] For optimal results, high-purity, anhydrous solvents are recommended.
Q2: What is the maximum soluble concentration of this compound?
A2: The solubility of this compound can vary based on the solvent and ambient conditions. The table below summarizes the available quantitative data. It is always advisable to start with a concentration within these ranges and adjust as necessary for your specific experimental needs.
| Solvent | Reported Solubility | Molar Concentration (approx.) |
| DMSO | ≥119.8 mg/mL[1] | ~148.7 mM |
| Ethanol | ≥7.3 mg/mL (with sonication)[1] | ~9.1 mM |
| Water | Insoluble[1] | N/A |
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a DMSO stock solution into an aqueous medium. To mitigate precipitation, consider the following:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible, ideally below 1%, as higher concentrations can be toxic to cells.
-
Serial Dilutions: Perform serial dilutions of your stock solution in your aqueous buffer. Add the compound dropwise while vortexing or stirring the buffer to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use of Surfactants: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) to the aqueous buffer can help maintain the solubility of hydrophobic compounds. This should be tested for compatibility with your specific assay.
Q4: Can I store this compound in solution?
A4: It is generally not recommended to store this compound in solution for long periods.[1][2] For best results, prepare fresh solutions for each experiment. If short-term storage is necessary, store stock solutions in DMSO at -20°C or -80°C in small, tightly sealed aliquots to minimize freeze-thaw cycles and exposure to moisture. Aqueous solutions should not be stored for more than one day.[3][4][5]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 805.59 g/mol ) in DMSO.[1][]
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heating block
-
Ultrasonic bath
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need 8.06 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Initial Mixing: Vortex the tube for 30-60 seconds to initiate the dissolution process.
-
Gentle Warming: If the compound is not fully dissolved, warm the tube at 37°C for 10 minutes.[1][7]
-
Sonication: Following warming, place the tube in an ultrasonic bath for a few minutes to aid dissolution.[1][7]
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Signaling Pathway
AZ505 is a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a histone methyltransferase.[7][8][9][10] SMYD2 has been shown to methylate various protein substrates, including p53 and STAT3, and is implicated in several signaling pathways related to cancer cell proliferation and survival. The diagram below illustrates the inhibitory action of AZ505 on the SMYD2-mediated signaling pathway.
Caption: Inhibition of SMYD2 signaling by AZ505.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. westbioscience.com [westbioscience.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. AZ505 | Histone Methyltransferase | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
AZ505 Ditrifluoroacetate Stability in Solution: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common stability issues encountered with AZ505 ditrifluoroacetate in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable use of this potent and selective SMYD2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
Solid this compound is stable for at least 12 months when stored at or below -20°C.[1] Some suppliers indicate that in its lyophilized form, the chemical can be stable for up to 3 years at -20°C when kept desiccated.[2][3]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO.[1] Solubility has been reported to be at least 119.8 mg/mL and as high as 125 mg/mL in DMSO.[4] It is also soluble in ethanol to at least 7.3 mg/mL with the aid of ultrasonication, but it is considered insoluble in water.
Q3: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions in DMSO. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage, it is advisable to store aliquots at -80°C for up to six months. To avoid degradation, it is crucial to prevent multiple freeze-thaw cycles.[3]
Q4: Can I use aqueous solutions of this compound?
Aqueous solutions of this compound are not stable and should not be stored for more than one day.[1] For experiments requiring an aqueous buffer, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q5: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
This is a common issue due to the poor aqueous solubility of AZ505. To mitigate this, ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility. You can also try vortexing or sonicating the solution briefly after dilution. For in vivo preparations, a common formulation involves a mixture of DMSO, PEG300, Tween-80, and saline.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time | Degradation of AZ505 in solution. | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Do not use aqueous solutions that are more than a day old.[1] |
| Inconsistent experimental results | Instability of AZ505 under experimental conditions. | Minimize the exposure of the compound to harsh conditions such as extreme pH or high temperatures. Prepare working solutions immediately before adding to your assay. |
| Precipitation of the compound in aqueous media | Poor aqueous solubility. | Increase the percentage of co-solvent (e.g., DMSO) in your final working solution. Prepare a more diluted stock solution before further dilution in your aqueous buffer. For cellular assays, ensure the final DMSO concentration is compatible with your cells. |
| Difficulty dissolving the solid compound | Compound may have absorbed moisture. | To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath for a short period. |
Stability and Storage Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Storage Temperature | Duration | Recommendations |
| Solid (Lyophilized Powder) | N/A | -20°C | Up to 3 years[2][3] | Keep desiccated. |
| Stock Solution | DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 6 months | Preferred for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| Aqueous Solution | Aqueous Buffer | Room Temperature or 4°C | Do not store for more than one day[1] | Prepare fresh immediately before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 805.59 g/mol ), add 124.1 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, warm the tube at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed tubes and store at -80°C.
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Directly before your experiment, dilute the DMSO stock solution into your pre-warmed aqueous experimental buffer to the desired final concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is compatible with your experimental system and does not exceed a level that may affect your results (typically <0.5%).
-
Immediate Use: Use the freshly prepared working solution immediately. Do not store aqueous dilutions.
Visualizing Workflows and Pathways
Experimental Workflow for Preparing and Using AZ505 Solutions
Caption: Workflow for AZ505 solution preparation and use.
Troubleshooting Logic for Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
Simplified SMYD2 Signaling Pathway
Caption: Inhibition of SMYD2 by AZ505 and its downstream effects.
References
How to minimize off-target effects of AZ505 ditrifluoroacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help minimize off-target effects and ensure the successful execution of your experiments.
Troubleshooting Guide: Managing Potential Off-Target Effects
Researchers using this compound may encounter unexpected results due to off-target activities. This guide provides systematic steps to identify and mitigate these effects.
Problem: Inconsistent or unexpected phenotypic outcomes in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Although AZ505 is highly selective for SMYD2, cross-reactivity with kinases at higher concentrations cannot be entirely ruled out. Perform a kinome-wide selectivity profiling assay to identify potential off-target kinases.[1][2] |
| Modulation of unintended signaling pathways | AZ505 has been reported to decrease the expression of c-Myc and affect the phosphorylation of STAT3 and p65.[3] Validate the status of these pathways in your experimental model using techniques like Western blotting or reporter assays. |
| Cell-type specific effects | The cellular context can significantly influence a compound's activity. Compare the effects of AZ505 across multiple cell lines to determine if the observed phenotype is specific to a particular cellular background. |
| Dose-dependent off-target effects | High concentrations of AZ505 may lead to increased off-target binding. Perform a dose-response experiment to determine the minimal effective concentration that inhibits SMYD2 without causing widespread off-target effects.[4] |
Problem: Discrepancy between in vitro and in vivo results.
| Possible Cause | Troubleshooting Steps |
| Metabolism and bioavailability | The in vivo metabolism of AZ505 may generate metabolites with different activity profiles. Conduct pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the compound's stability and exposure in your animal model.[5] |
| Complex biological responses | In vivo systems involve intricate cellular interactions that cannot be fully replicated in vitro. A study on bone metabolism showed that AZ505 induced bone loss in mice despite promoting bone formation in vitro, an effect attributed to changes in RANKL and OPG expression.[4] Investigate the broader physiological response to AZ505 in your model. |
| SMYD2-independent effects | The observed in vivo phenotype may be due to the modulation of targets other than SMYD2.[4] Employ systems biology approaches, such as transcriptomics or proteomics, to identify global changes in response to AZ505 treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
AZ505 is a highly selective inhibitor of SMYD2. It demonstrates significantly lower potency against other histone methyltransferases.[3][6]
Quantitative Selectivity Data for AZ505
| Target | IC50 (µM) | Selectivity vs. SMYD2 |
| SMYD2 | 0.12 | - |
| SMYD3 | >83.3 | >694-fold |
| DOT1L | >83.3 | >694-fold |
| EZH2 | >83.3 | >694-fold |
| GLP | >83.3 | >694-fold |
| G9A | >83.3 | >694-fold |
| SET7/9 | >83.3 | >694-fold |
Q2: What are the known off-target effects of AZ505?
Known potential off-target effects include:
-
Modulation of Signaling Pathways: AZ505 has been shown to decrease the expression of the oncoprotein c-Myc in prostate cancer cells.[3] It can also reduce the methylation and phosphorylation of STAT3 and p65 in breast cancer cells.[3]
-
In Vivo Bone Metabolism: In a mouse model, daily administration of AZ505 led to a decrease in trabecular bone mass, an effect suggested to be mediated by an increase in the RANKL/OPG ratio in osteoblasts.[4]
Q3: How can I minimize off-target effects in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Dose Optimization: Use the lowest effective concentration of AZ505 that achieves the desired inhibition of SMYD2. A thorough dose-response analysis is crucial.[4]
-
Use of Orthogonal Approaches: Confirm key findings using alternative methods to inhibit SMYD2, such as RNA interference (siRNA or shRNA), to ensure the observed phenotype is not a compound-specific artifact.
-
Control Experiments: Include appropriate negative and positive controls in all experiments. A structurally similar but inactive analog of AZ505, if available, can be an excellent negative control.
-
Selectivity Profiling: For in-depth studies, consider performing a broad panel screening (e.g., kinome scan, methyltransferase panel) to empirically determine the off-target profile of AZ505 in your system of interest.[2]
Experimental Protocols
1. Cell Viability Assay (WST-8)
This protocol is adapted from a study investigating the effects of AZ505 on bone metabolism.[4]
-
Cell Seeding: Plate cells in a 48-well plate at a density of 3 x 10^4 cells per well.
-
Treatment: Culture cells in a differentiation medium containing either vehicle control or the desired concentrations of AZ505.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 3 days).
-
Assay: Add WST-8 reagent to each well according to the manufacturer's instructions (e.g., QuantiMax™ WST-8 assay kit).
-
Measurement: Incubate for 1 hour and measure the optical density at 450 nm using a microplate reader.
2. In Vivo Administration of AZ505 in Mice
This protocol is based on a study that assessed the in vivo effects of AZ505 on bone.[4]
-
Animal Model: Use eight-week-old female C57BL/6 mice.
-
Compound Preparation: Prepare AZ505 in a suitable vehicle for intraperitoneal injection.
-
Administration: Inject mice intraperitoneally with either vehicle or AZ505 at the desired dosage (e.g., 5 mg/kg) daily for the duration of the study (e.g., 4 weeks).
-
Analysis: At the end of the treatment period, harvest tissues of interest for further analysis (e.g., micro-computed tomography for bone analysis).
Visualizations
Caption: Signaling pathway of AZ505 and its impact on downstream effectors.
Caption: Workflow for assessing AZ505 efficacy and off-target effects.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apexbt.com [apexbt.com]
Improving the efficacy of AZ505 ditrifluoroacetate in cell-based assays
Welcome to the technical support center for AZ505 ditrifluoroacetate. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell-based assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell-based assays.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), which is a lysine methyltransferase.[1][2] It functions by competing with the peptide substrate for binding to SMYD2, thereby inhibiting its methyltransferase activity.[1]
Q2: My this compound solution appears to have precipitated in the cell culture medium. What should I do?
A2: this compound has low aqueous solubility and is typically dissolved in DMSO for use in cell-based assays.[1][2] Precipitation in aqueous-based cell culture media can be a concern. To address this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low (typically ≤ 0.5%) to maintain cell health and improve compound solubility.
-
Preparation of Working Solutions: Prepare fresh dilutions of your stock solution in pre-warmed (37°C) cell culture medium just before adding to the cells.
-
Gentle Mixing: When adding the compound to the cell culture plate, mix gently by swirling the plate to ensure even distribution and minimize localized high concentrations that can lead to precipitation.
-
Solubility Enhancement: If precipitation persists, you can try preparing the working solution in a small volume of medium containing a low percentage of serum (if compatible with your experimental design) before further dilution in the final culture volume.
Q3: I am not observing the expected inhibitory effect of this compound on my cells. What are the possible reasons?
A3: Several factors can contribute to a lack of efficacy in cell-based assays:
-
Compound Degradation: this compound solutions may be unstable with prolonged storage.[3] It is recommended to prepare fresh solutions from a DMSO stock stored at -20°C and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Sub-optimal Concentration: The effective concentration of AZ505 can vary significantly between different cell lines and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Cellular Uptake and Efflux: The compound's ability to enter the cells and its potential removal by cellular efflux pumps can influence its intracellular concentration and efficacy.
-
SMYD2 Expression Levels: The expression level of SMYD2 in your target cells can impact the observed effect. Cells with low or no SMYD2 expression are not expected to respond to AZ505 treatment. It is advisable to confirm SMYD2 expression in your cell line of interest via Western blot or qPCR.
-
Assay-Specific Issues: The readout of your assay may not be sensitive enough to detect the effects of SMYD2 inhibition. Consider using multiple, complementary assays to assess the impact of AZ505.
Q4: Are there known off-target effects of this compound?
A4: AZ505 has been shown to be highly selective for SMYD2, with significantly lower activity against other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[1][2] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations. It is always good practice to include appropriate controls in your experiments to validate that the observed phenotype is due to the inhibition of SMYD2.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound.
| Target | IC50 | Cell Line/System | Reference |
| SMYD2 | 0.12 µM | Biochemical Assay | [1][2][4] |
| SMYD3 | >83.3 µM | Biochemical Assay | [1][2] |
| DOT1L | >83.3 µM | Biochemical Assay | [1][2] |
| EZH2 | >83.3 µM | Biochemical Assay | [1][2] |
Note: The cellular IC50 of this compound can vary depending on the cell line and assay conditions. It is highly recommended to perform a dose-response curve to determine the optimal working concentration for your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability using an MTT assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and non-toxic (e.g., 0.1%).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared AZ505 dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis of the NF-κB Pathway
This protocol describes how to assess the effect of this compound on the NF-κB signaling pathway by measuring the phosphorylation of p65.
Materials:
-
This compound
-
Target cells
-
6-well cell culture plates
-
Complete cell culture medium
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-SMYD2, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for the appropriate duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-SMYD2, and loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 9.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-p65 to total p65 and the loading control to determine the effect of AZ505 on NF-κB activation.
Visualizations
SMYD2 Signaling Pathway
Caption: SMYD2 signaling pathways and the inhibitory action of AZ505.
Experimental Workflow for Cell-Based Assays
Caption: General experimental workflow for using AZ505 in cell-based assays.
Troubleshooting Logic Diagram
Caption: A logical troubleshooting guide for AZ505 efficacy issues.
References
AZ505 ditrifluoroacetate degradation and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and proper handling of AZ505 ditrifluoroacetate.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for solid this compound?
For long-term stability, solid this compound should be stored at or below -20°C in a tightly sealed container, protected from moisture. Under these conditions, the compound is expected to be stable for at least 12 months.
2. How should I store solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. For stock solutions, dissolve the compound in a suitable organic solvent like DMSO. These stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is advisable to use prepared stock solutions within a month if stored at -20°C and within six months if stored at -80°C.
3. What solvents are compatible with this compound?
This compound is soluble in DMSO. For cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.
4. Is this compound sensitive to light?
5. What are the potential signs of degradation of this compound?
Visual signs of degradation can include a change in color or the appearance of precipitate in solutions. However, the absence of these signs does not guarantee stability. The most reliable way to assess the integrity of the compound is through analytical methods such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage or handling. | 1. Confirm that the solid compound and its solutions have been stored according to the recommended conditions. 2. Prepare fresh solutions for each experiment. 3. Verify the concentration and purity of your stock solution using a validated analytical method like HPLC. |
| Precipitate formation in stock solution | The concentration of the compound exceeds its solubility in the chosen solvent at the storage temperature. | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a more dilute stock solution. |
| Loss of compound activity over time | The compound may be degrading in the experimental medium (e.g., cell culture media). | 1. Minimize the incubation time of the compound in the experimental medium as much as possible. 2. Conduct a time-course experiment to determine the stability of the compound under your specific experimental conditions. |
| Unexpected peaks in analytical chromatogram (e.g., HPLC) | Presence of degradation products or impurities. | 1. Review the storage and handling procedures to identify potential sources of degradation. 2. Perform a forced degradation study to identify potential degradation products and confirm the specificity of your analytical method. |
Degradation of this compound
The degradation of this compound can be influenced by several factors, including temperature, pH, light, and the presence of oxidative agents. While specific degradation pathways for the entire molecule are not extensively documented, potential degradation can be inferred based on the chemical nature of its constituent functional groups.
The trifluoroacetate (TFA) counter-ions are generally stable but can be liberated as trifluoroacetic acid. The parent molecule contains several functional groups susceptible to degradation:
-
Amide Bond: The propanamide linkage can undergo hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Benzooxazinone Ring: This heterocyclic ring system may be susceptible to hydrolysis, opening the ring structure.
-
Dichlorophenethyl Group: The aromatic ring with chlorine substituents may be prone to photodegradation upon exposure to UV light.
A logical workflow for investigating the degradation of this compound is outlined below.
Caption: Workflow for Investigating AZ505 Degradation.
Data on this compound Stability
Quantitative data on the degradation of this compound under various conditions is not extensively available in the public domain. Researchers are encouraged to perform their own stability studies relevant to their specific experimental setups. The following table provides a template for recording such data.
Table 1: Template for Recording Stability Data of this compound
| Condition | Time Point | Parameter Measured | Result (% Remaining) | Observations |
| Control (e.g., -20°C in DMSO) | 0 h | Purity by HPLC | 100% | Clear, colorless solution |
| 24 h | Purity by HPLC | |||
| 1 week | Purity by HPLC | |||
| Acidic Hydrolysis (e.g., 0.1 M HCl, RT) | 1 h | Purity by HPLC | ||
| 6 h | Purity by HPLC | |||
| 24 h | Purity by HPLC | |||
| Basic Hydrolysis (e.g., 0.1 M NaOH, RT) | 1 h | Purity by HPLC | ||
| 6 h | Purity by HPLC | |||
| 24 h | Purity by HPLC | |||
| Oxidative Stress (e.g., 3% H₂O₂, RT) | 1 h | Purity by HPLC | ||
| 6 h | Purity by HPLC | |||
| 24 h | Purity by HPLC | |||
| Thermal Stress (e.g., 60°C in aqueous buffer) | 24 h | Purity by HPLC | ||
| 72 h | Purity by HPLC | |||
| Photostability (e.g., ICH Q1B option) | 1.2 million lux hours | Purity by HPLC | ||
| 200 watt hours/m² | Purity by HPLC |
RT = Room Temperature
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
DMSO (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
HPLC system with a UV detector
-
C18 HPLC column
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL. Incubate at room temperature.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL. Incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to achieve a final concentration of approximately 100 µg/mL. Incubate at room temperature.
-
Thermal Degradation: Prepare a solution of this compound (e.g., 100 µg/mL) in a suitable aqueous buffer. Place the solution in an oven at 60°C. A solid sample should also be exposed to the same temperature.
-
Photodegradation: Expose a solution of this compound (e.g., 100 µg/mL) and a solid sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Collection: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). For acid and base hydrolysis, neutralize the samples before analysis.
-
HPLC Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. An example method would be a gradient elution on a C18 column with a mobile phase consisting of water and acetonitrile with a formic acid modifier, with UV detection at an appropriate wavelength.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Caption: Protocol for Forced Degradation Study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Procedure:
-
Column and Mobile Phase Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). A common mobile phase system for small molecules is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Method Optimization:
-
Inject a mixture of the unstressed and stressed samples (from the forced degradation study) onto the HPLC system.
-
Optimize the gradient profile (slope and duration) to achieve baseline separation between the parent compound and all degradation peaks.
-
Adjust the flow rate (typically 0.8-1.2 mL/min) and column temperature (e.g., 25-40°C) to improve peak shape and resolution.
-
Evaluate different mobile phase modifiers (e.g., trifluoroacetic acid, ammonium acetate) and organic solvents (e.g., methanol) if necessary to achieve optimal separation.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is achieved by analyzing the stressed samples and ensuring the parent peak is free from co-eluting peaks (peak purity analysis using a photodiode array detector is recommended).
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).
-
Technical Support Center: Overcoming Resistance to AZ505 Ditrifluoroacetate in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing resistance to AZ505 ditrifluoroacetate in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase.[1][2][3][4] It functions by competing with peptide substrates for the binding groove of SMYD2, thereby inhibiting its enzymatic activity.[1] The half-maximal inhibitory concentration (IC50) for SMYD2 is approximately 0.12 µM.[2][4] SMYD2 has been shown to methylate both histone (e.g., H3K36) and non-histone proteins, including key regulators of cell growth and survival such as p53, RB, STAT3, and the p65 subunit of NF-κB. By inhibiting SMYD2, AZ505 can restore the tumor-suppressive functions of p53 and RB, and downregulate pro-survival signaling pathways like STAT3 and NF-κB.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, based on its mechanism of action and common drug resistance paradigms, potential mechanisms include:
-
Alterations in the Drug Target: Mutations in the SMYD2 gene that prevent AZ505 binding without compromising its methyltransferase activity.
-
Activation of Bypass Signaling Pathways: Upregulation of downstream pro-survival pathways that are normally suppressed by SMYD2 inhibition. This could involve constitutive activation of STAT3 or NF-κB through alternative mechanisms.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, which can actively pump AZ505 out of the cell.[5]
-
Epigenetic Reprogramming: Global changes in histone and DNA methylation that lead to the expression of genes conferring a resistant phenotype.[6]
-
Altered Cellular Metabolism: Cancer cells may adapt their metabolic pathways to survive the effects of SMYD2 inhibition.
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance is typically confirmed by a significant increase in the IC50 value of the drug in the resistant cell line compared to the parental (sensitive) cell line. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[7] This is determined by performing a dose-response cell viability assay (e.g., MTT or CCK-8 assay).
Troubleshooting Guides
Guide 1: Investigating Altered Signaling Pathways in Resistant Cells
Problem: You hypothesize that resistant cells have activated bypass signaling pathways.
Solution:
-
Assess Downstream Pathway Activation: Use Western blotting to compare the phosphorylation status of key signaling proteins in sensitive and resistant cells, both with and without AZ505 treatment. Key targets to investigate include:
-
Phospho-STAT3 (Tyr705)
-
Phospho-p65 (NF-κB) (Ser536)
-
Total STAT3 and p65 as loading controls.
-
-
Analyze Expression of SMYD2 Targets: Evaluate the expression levels of proteins regulated by p53 and RB, such as p21 and cyclin D1, using Western blotting or qPCR.
Table 1: Example of Expected Changes in Protein Expression in Resistant Cells
| Protein | Expected Change in Resistant vs. Sensitive Cells (with AZ505 treatment) | Rationale |
| p-STAT3 (Tyr705) | Increased or sustained activation | Indicates activation of a bypass pathway leading to STAT3 phosphorylation, independent of SMYD2. |
| p-p65 (Ser536) | Increased or sustained activation | Suggests alternative activation of the NF-κB pathway. |
| p21 (CDKN1A) | Decreased expression | Lower p21 levels may indicate a failure to induce cell cycle arrest, a hallmark of p53 activation. |
| Cyclin D1 | Increased expression | Elevated Cyclin D1 suggests a bypass of RB-mediated cell cycle control. |
Guide 2: Cell Viability Assay (MTT/CCK-8) Troubleshooting
Problem: Inconsistent or unreliable results from your cell viability assays.
Solution:
-
High Background:
-
Cause: Contamination, high cell density, or interference from phenol red in the media.
-
Solution: Ensure aseptic technique, optimize cell seeding density, and use a background control (media with MTT/CCK-8 but no cells).
-
-
Low Absorbance Values:
-
Cause: Low cell number, insufficient incubation time with the reagent.
-
Solution: Increase initial cell seeding density or extend the incubation time with the viability reagent.
-
-
Inconsistent Readings:
-
Cause: Uneven cell plating, edge effects in the 96-well plate.
-
Solution: Ensure a single-cell suspension before plating, avoid using the outer wells of the plate, or fill them with sterile PBS.
-
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes the generation of resistant cell lines through continuous exposure to increasing concentrations of the drug.[8]
-
Determine the initial IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT) to determine the IC50 of AZ505 in the parental cell line.
-
Initial Exposure: Culture the parental cells in media containing AZ505 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate, passage them and increase the concentration of AZ505 by 1.5- to 2-fold.
-
Repeat: Continue this process of dose escalation, allowing the cells to recover and resume proliferation at each new concentration. This process can take several months.
-
Characterization: Periodically determine the IC50 of the cultured cells to monitor the development of resistance. A stable, significantly higher IC50 indicates the establishment of a resistant cell line.
-
Cryopreservation: Once a resistant line is established, create a cryopreserved stock.
Table 2: Example of IC50 Shift in a Drug-Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | This compound | 0.5 | 1.0 |
| Resistant Sub-line | This compound | 5.0 | 10.0 |
| This table presents hypothetical data for illustrative purposes. |
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of Phosphorylated Proteins
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phosphoprotein detection.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) diluted in 5% BSA/TBST overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., total STAT3) to confirm equal loading.
Visualizations
Caption: SMYD2 signaling pathway and the inhibitory action of this compound.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Cell Viability, Proliferation, Cryopreservation, and Apoptosis Support—Troubleshooting | Thermo Fisher Scientific - ZA [thermofisher.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 7. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Validation & Comparative
A Comparative Guide to SMYD2 Inhibitors: Validating the Inhibitory Effect of AZ505 Ditrifluoroacetate
This guide provides a comprehensive comparison of AZ505 ditrifluoroacetate with other commercially available SMYD2 inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. We present key quantitative data in structured tables, detailed experimental protocols for crucial validation assays, and visual representations of relevant signaling pathways and experimental workflows.
Introduction to SMYD2 and its Inhibition
SET and MYND domain-containing protein 2 (SMYD2) is a protein lysine methyltransferase that plays a crucial role in regulating various cellular processes through the methylation of both histone and non-histone proteins. Its dysregulation has been implicated in the pathogenesis of several diseases, including various cancers, making it an attractive therapeutic target. A growing number of small molecule inhibitors have been developed to probe SMYD2 function and for potential therapeutic applications. This guide focuses on the validation of the inhibitory effect of a prominent SMYD2 inhibitor, this compound, in comparison to other well-characterized inhibitors: LLY-507 and BAY-598.
Comparative Analysis of SMYD2 Inhibitors
The following tables summarize the key biochemical and cellular activities of this compound, LLY-507, and BAY-598, providing a quantitative comparison of their potency and selectivity.
Table 1: Biochemical Potency of SMYD2 Inhibitors
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | SMYD2 | 0.12 µM | Biochemical Assay | [1] |
| LLY-507 | SMYD2 (p53 peptide methylation) | <15 nM | Biochemical Assay | [2] |
| BAY-598 | SMYD2 | 27 nM | Scintillation Proximity Assay | [3][4] |
Table 2: Selectivity of SMYD2 Inhibitors
| Inhibitor | Selectivity Profile | Reference |
| This compound | >600-fold selective for SMYD2 over SMYD3, DOT1L, and EZH2. | [1] |
| LLY-507 | >100-fold selective for SMYD2 over a broad range of other methyltransferases. | |
| BAY-598 | >100-fold selective for SMYD2 over 32 other methyltransferases, including SMYD3. | [5] |
Table 3: Cellular Activity of SMYD2 Inhibitors
| Inhibitor | Cell-Based Assay | Effect | Cell Line(s) | Reference |
| AZ505 | Cell Proliferation | Inhibition of cell growth | Prostate cancer cells | |
| LLY-507 | Cell Proliferation (CellTiter-Glo) | Inhibition of cell proliferation | Esophageal, liver, and breast cancer cell lines | |
| BAY-598 | p53K370 methylation | Reduction of p53K370 methylation | KYSE-150 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist researchers in validating the inhibitory effects of SMYD2 inhibitors.
SMYD2 Methyltransferase Activity Assay (Scintillation Proximity Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a biotinylated peptide substrate by SMYD2.
Materials:
-
Recombinant human SMYD2 enzyme
-
Biotinylated p53-derived peptide substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
SMYD2 inhibitor (e.g., AZ505, LLY-507, BAY-598)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Streptavidin-coated SPA beads
-
384-well microplate
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the SMYD2 inhibitor in DMSO.
-
In a 384-well plate, add the assay buffer, biotinylated p53 peptide, and the SMYD2 inhibitor.
-
Initiate the reaction by adding recombinant SMYD2 enzyme.
-
Add [³H]-SAM to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing non-radiolabeled SAM.
-
Add streptavidin-coated SPA beads to the wells.
-
Incubate the plate for 30 minutes to allow the biotinylated peptide to bind to the beads.
-
Centrifuge the plate to pellet the beads.
-
Read the plate on a microplate scintillation counter to measure the radioactivity incorporated into the peptide.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blot for p53 Methylation
This protocol details the detection of p53 methylation at lysine 370 (p53K370me1) in cells treated with SMYD2 inhibitors.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293T)
-
SMYD2 inhibitor
-
Cell lysis buffer (RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53K370me1, anti-total p53, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SMYD2 inhibitor for the desired duration (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p53K370me1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total p53 and a loading control (e.g., GAPDH) to normalize the results.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of SMYD2 inhibitors on cell viability and proliferation.[6][7][8]
Materials:
-
Cancer cell line of interest
-
SMYD2 inhibitor
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the SMYD2 inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SMYD2 and a typical experimental workflow for validating SMYD2 inhibitors.
Caption: SMYD2 involvement in key signaling pathways.
Caption: Workflow for validating SMYD2 inhibitors.
Conclusion
This guide provides a comparative overview of this compound and other potent SMYD2 inhibitors, supported by experimental data and detailed protocols. The provided information aims to facilitate the selection of appropriate chemical tools for studying SMYD2 biology and to aid in the design and execution of validation experiments. The continued development and characterization of selective SMYD2 inhibitors will be crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies.
References
- 1. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methyltransferase Smyd2 drives adipogenesis via regulating STAT3 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. goldbio.com [goldbio.com]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
Unveiling the Efficacy of AZ505 Ditrifluoroacetate in p53 Methylation Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZ505 ditrifluoroacetate's performance against other leading inhibitors in the study of p53 methylation. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decisions in drug discovery and molecular biology research.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by post-translational modifications, including methylation. The lysine methyltransferase SMYD2 has been identified as a key enzyme that methylates p53 at lysine 370 (K370), a modification that represses p53's transcriptional activity and tumor-suppressive function. Consequently, inhibitors of SMYD2 are valuable tools for studying p53 regulation and represent a promising avenue for cancer therapy. This guide focuses on this compound, a potent and selective SMYD2 inhibitor, and compares its efficacy with other notable SMYD2 inhibitors.
Comparative Efficacy of SMYD2 Inhibitors on p53 Methylation
The primary measure of efficacy for a SMYD2 inhibitor in the context of p53 studies is its ability to reduce the methylation of p53 at K370. The following table summarizes the in vitro and cellular potency of this compound and its key alternatives.
| Compound | Target | In Vitro IC50 (Enzymatic Assay) | Cellular IC50 (p53 K370 Methylation) | Key Findings & Citations |
| This compound | SMYD2 | 0.12 µM | ~10 µM (28% reduction) | Potent and selective SMYD2 inhibitor. At 10 µM, it reduced p53K370me1 levels by 28% in A549 lung carcinoma cells.[1] |
| A-893 | SMYD2 | 2.8 nM | 10 µM (42% reduction) | A highly potent benzoxazinone inhibitor of SMYD2. Showed a more robust reduction of p53K370me1 compared to AZ505 at the same concentration in A549 cells.[1] |
| LLY-507 | SMYD2 | <15 nM | 0.6 µM | A cell-active, potent, and selective SMYD2 inhibitor. Demonstrated submicromolar potency in reducing p53 K370 methylation in U2OS cells.[2][3] |
| BAY-598 | SMYD2 | 27 nM | 58 nM | A potent and selective aminopyrazoline-based SMYD2 inhibitor with in vivo activity.[4][5] |
Downstream Cellular Effects of SMYD2 Inhibition
Inhibiting SMYD2-mediated p53 methylation is expected to restore p53's tumor suppressor functions, leading to cell cycle arrest and apoptosis. The following table highlights the downstream effects observed upon treatment with various SMYD2 inhibitors.
| Compound | Cell Line | Effect on p53 Target Genes | Effect on Cell Viability/Apoptosis | Key Findings & Citations |
| This compound | Colon cancer cells | - | Suppressed colon tumor growth and increased cleaved caspase-3 levels, indicating apoptosis.[6] | |
| BAY-598 | NSCLC cells | Increased expression of p21, GADD45, and Bax.[7] | Increased cisplatin-induced apoptosis in a p53-dependent manner.[7][8] | |
| LLY-507 | Ovarian clear cell carcinoma cells | - | Suppressed cell viability and induced apoptosis.[9] | |
| A-893 | A549 lung carcinoma cells | - | Effective suppression of p53K370 methylation is expected to lead to p53 activation.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used in the cited studies.
Western Blotting for p53 K370 Methylation
This protocol is used to detect the levels of methylated p53 in cells following treatment with SMYD2 inhibitors.
-
Cell Lysis: Treat cells with the SMYD2 inhibitor or vehicle control for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for mono-methylated p53 at K370 (p53K370me1) and a primary antibody for total p53.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis is used to quantify the ratio of methylated p53 to total p53.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the SMYD2 inhibitor or vehicle control for the desired duration (e.g., 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This protocol is used to determine the binding of p53 to the promoter regions of its target genes.
-
Cross-linking: Treat cells with the SMYD2 inhibitor or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for p53 overnight at 4°C. Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links and purify the DNA.
-
qPCR Analysis: Use quantitative PCR (qPCR) with primers specific for the promoter regions of p53 target genes (e.g., p21, BAX) to quantify the amount of immunoprecipitated DNA. An increase in the amount of precipitated DNA indicates enhanced binding of p53 to the target gene promoter.
Visualizing the Molecular Pathways
Understanding the signaling pathways and experimental workflows is crucial for interpreting the data. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: SMYD2-p53 signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating SMYD2 inhibitors.
References
- 1. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of SMYD2 Sensitized Cisplatin to Resistant Cells in NSCLC Through Activating p53 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZ505 Ditrifluoroacetate and RNAi for SMYD2 Knockdown: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockdown techniques is a critical decision in studying protein function and validating therapeutic targets. This guide provides a comprehensive comparative analysis of two common methods for reducing the function of the protein methyltransferase SMYD2: the chemical inhibitor AZ505 ditrifluoroacetate and RNA interference (RNAi).
This guide will delve into the mechanisms of action, efficacy, specificity, and potential off-target effects of both approaches. Quantitative data from various studies are summarized in comparative tables, and detailed experimental protocols are provided to assist in the practical application of these techniques. Additionally, signaling pathways and experimental workflows are visualized to enhance understanding.
At a Glance: this compound vs. RNAi for SMYD2 Knockdown
| Feature | This compound | RNAi (siRNA) |
| Mechanism of Action | Potent and selective, substrate-competitive inhibitor of SMYD2's methyltransferase activity.[1] | Post-transcriptional gene silencing by targeting SMYD2 mRNA for degradation. |
| Target | SMYD2 protein's enzymatic activity. | SMYD2 messenger RNA (mRNA). |
| Effect | Inhibition of SMYD2's ability to methylate its substrates. | Reduction of total SMYD2 protein levels. |
| Reversibility | Reversible, dependent on compound washout. | Transient, duration depends on cell division and siRNA stability. |
| Speed of Onset | Rapid, dependent on cell permeability and target engagement. | Slower, requires transfection, processing by RISC, and protein turnover. |
| Control | Dose-dependent inhibition. | Dependent on transfection efficiency and siRNA concentration. |
| Potential Off-Target Effects | Inhibition of other kinases or enzymes, potential for effects independent of SMYD2 methyltransferase activity.[2] | "Seed-region" mediated silencing of unintended mRNAs, activation of innate immune responses.[3][4][5][6] |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data on the efficacy of this compound and RNAi in reducing SMYD2 function and affecting downstream cellular processes. It is important to note that direct head-to-head comparisons in the same experimental system are limited in the literature; therefore, data is compiled from multiple studies.
Table 1: Inhibition of SMYD2 Activity and Expression
| Parameter | This compound | RNAi (siRNA) | Reference |
| In vitro IC50 | 0.12 µM | Not Applicable | [1] |
| Cellular IC50 (p53 methylation) | ~0.6 µM (for LLY-507, a similar inhibitor) | Not Applicable | [7] |
| SMYD2 Protein Reduction | No direct reduction of protein level, inhibits activity. | Significant reduction in protein levels observed via Western blot. | [8][9] |
| SMYD2 mRNA Reduction | No direct effect on mRNA levels. | Significant reduction in mRNA levels observed via qPCR. |
Table 2: Effects on Cell Viability and Downstream Targets
| Cellular Effect | This compound / LLY-507 | RNAi (siRNA) | Reference |
| Decreased Cell Viability | Yes (e.g., in ovarian clear cell carcinoma) | Yes (e.g., in ovarian clear cell carcinoma) | [8] |
| Induction of Apoptosis | Yes, observed by increased cleaved PARP and sub-G1 population. | Yes, observed by increased cleaved PARP and sub-G1 population. | [8][9] |
| Inhibition of Downstream Signaling | Decreased phosphorylation of STAT3 and NF-κB p65. | Similar downstream effects expected due to SMYD2 protein reduction. | |
| Inhibition of Cisplatin-Induced Injury | Protective effect observed in kidney tubular cells. | Protective effect observed in kidney tubular cells. | [9] |
Mechanisms of Action and Signaling Pathways
To visualize the distinct mechanisms of AZ505 and RNAi, as well as the central role of SMYD2 in cellular signaling, the following diagrams are provided.
Caption: Mechanism of this compound action on SMYD2.
References
- 1. apexbt.com [apexbt.com]
- 2. Effects of the Lysine Methyltransferase Inhibitor AZ505 on Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. mdpi.com [mdpi.com]
- 7. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The histone methyltransferase SMYD2 is a novel therapeutic target for the induction of apoptosis in ovarian clear cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological inhibition of SMYD2 protects against cisplatin-induced acute kidney injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Veritas: A Comparative Guide to the Validation of AZ505 Ditrifluoroacetate's In Vitro Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo validation of in vitro findings for AZ505 ditrifluoroacetate, a potent and selective inhibitor of the SET and MYND domain-containing protein 2 (SMYD2). In the spirit of objective scientific inquiry, this document compares the performance of AZ505 with alternative SMYD2 inhibitors, supported by available experimental data. We delve into the crucial, and sometimes contradictory, translation of preclinical research from the lab bench to in vivo models, offering valuable insights for researchers in epigenetics and drug discovery.
Executive Summary
This compound consistently demonstrates high potency and selectivity for SMYD2 in vitro, with a half-maximal inhibitory concentration (IC50) of 0.12 µM.[1][2][3][4][5][6][7][8][9][10] This selectivity is notable, with over 600-fold greater inhibition of SMYD2 compared to other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[1][3][4][7][8] However, the translation of these promising in vitro results into predictable in vivo outcomes presents a more complex picture. While AZ505 has shown efficacy in preclinical cancer models, it has also exhibited unexpected and contradictory effects in other biological systems, underscoring the critical importance of comprehensive in vivo validation. This guide will explore these nuances, offering a comparative perspective with other SMYD2 inhibitors, BAY-598 and LLY-507.
In Vitro and In Vivo Performance: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and its alternatives, BAY-598 and LLY-507, from various in vitro and in vivo studies.
| Compound | In Vitro IC50 (SMYD2) | In Vivo Model | Indication | Dose & Regimen | Observed In Vivo Effect | Reference |
| This compound | 0.12 µM | Mouse model of bone metabolism | Bone Metabolism | 5 mg/kg, daily intraperitoneal injection for 4 weeks | Decreased trabecular bone mass (catabolic effect) | [11] |
| Triple-Negative Breast Cancer (TNBC) xenograft | Cancer | Not specified | Significantly reduced tumor growth | [1] | ||
| Clear Cell Renal Cell Carcinoma (ccRCC) xenograft | Cancer | Not specified | Suppressed proliferation, migration, and invasion | [11] | ||
| BAY-598 | 26 nM | Non-Small Cell Lung Cancer (NSCLC) xenograft | Cancer | Not specified | Synergistically suppressed tumor growth with doxorubicin | [3][12] |
| LLY-507 | <15 nM | Urethane-induced lung cancer mouse model | Cancer | Not specified | Suppressed tumor growth, emphysema, hemorrhage, and congestion | [2][13] |
Key Findings:
-
Contradictory In Vivo Outcomes with AZ505: A pivotal study on bone metabolism revealed that while AZ505 promoted osteoblast differentiation in vitro (anabolic effect), it unexpectedly led to a decrease in trabecular bone mass in vivo (catabolic effect).[11] This was attributed to a potent upregulation of RANKL expression in osteoblasts.[11]
-
Anti-Tumor Efficacy of SMYD2 Inhibitors: In contrast to the findings in bone, AZ505 has demonstrated anti-tumor activity in xenograft models of triple-negative breast cancer and clear cell renal cell carcinoma.[1][11] Similarly, the alternative SMYD2 inhibitors BAY-598 and LLY-507 have shown efficacy in lung cancer models, with BAY-598 notably enhancing the effect of chemotherapy.[3][12][13]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in this guide.
In Vivo Bone Metabolism Study with AZ505
-
Animal Model: Eight-week-old female mice.
-
Treatment: Mice were administered daily intraperitoneal injections of AZ505 at a dose of 5 mg/kg for 4 weeks. A vehicle-treated control group was also included.
-
Analysis:
-
Micro-computed tomography (micro-CT): Femurs were analyzed to determine trabecular bone mass.
-
Gene Expression Analysis: Calvarial preosteoblasts were cultured with AZ505, and quantitative real-time PCR was performed to measure the mRNA levels of RANKL and osteoprotegerin (OPG).
-
-
Reference: [11]
In Vivo Xenograft Tumor Models
This is a generalized protocol for establishing and evaluating tumor xenografts, as specific details for the AZ505 cancer studies were not fully available.
-
Cell Lines: Appropriate human cancer cell lines (e.g., MDA-MB-231 for TNBC, A549 for NSCLC) are cultured.
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) in a suitable medium (e.g., Matrigel) is subcutaneously injected into the flank of the mice.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The investigational compound (e.g., AZ505, BAY-598, LLY-507) is administered via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Growth Monitoring: Tumor volume is measured periodically (e.g., twice weekly) using calipers. The formula: Volume = (Length x Width²) / 2 is commonly used.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
Intraperitoneal (IP) Injection in Mice
-
Restraint: The mouse is gently restrained, and the injection site on the lower abdomen is located.
-
Injection: A sterile needle (typically 25-27 gauge) is inserted at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gentle aspiration is performed to ensure that the needle has not entered a blood vessel or organ.
-
Injection: The substance is slowly injected.
-
Post-injection Monitoring: The animal is observed for any adverse reactions.
Visualizing the Science: Pathways and Workflows
To better understand the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified signaling pathway of SMYD2 and the inhibitory action of AZ505.
References
- 1. Frontiers | SMYD2 inhibitors have no effect in improving non-alcoholic steatohepatitis in mice [frontiersin.org]
- 2. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Metabolomics insights into doxorubicin and 5-fluorouracil combination therapy in triple-negative breast cancer: a xenograft mouse model study [frontiersin.org]
- 9. Tumor Xenografts of Human Clear Cell Renal Cell Carcinoma But Not Corresponding Cell Lines Recapitulate Clinical Response to Sunitinib: Feasibility of Using Biopsy Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Annotated Biobank of Triple-Negative Breast Cancer Patient-Derived Xenografts Features Treatment-Naïve and Longitudinal Samples During Neoadjuvant Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic anticancer effects of SMYD2 inhibitor BAY-598 and doxorubicin in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AZ505 Ditrifluoroacetate's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZ505 ditrifluoroacetate, a potent inhibitor of the protein methyltransferase SMYD2, with its key alternatives. The following sections detail its biological effects, specificity, and performance against other inhibitors, supported by experimental data, detailed protocols, and visual diagrams to facilitate informed decisions in research and drug development.
Introduction to this compound and the Role of SMYD2
This compound is a selective inhibitor of SET and MYND domain-containing protein 2 (SMYD2), a lysine methyltransferase implicated in various cellular processes, including gene regulation and signal transduction. Dysregulation of SMYD2 has been linked to several diseases, making it a significant target for therapeutic intervention. AZ505 exerts its inhibitory effect by competing with the peptide substrate for binding to the enzyme. The specificity of such inhibitors is paramount to minimize off-target effects and ensure that observed biological outcomes are directly attributable to the inhibition of the intended target. This guide assesses the specificity of AZ505 and compares it with other known SMYD2 inhibitors.
Comparative Analysis of SMYD2 Inhibitors
The following tables summarize the quantitative data on the inhibitory activity and selectivity of this compound and its primary alternatives: BAY-598, LLY-507, and A-893.
Table 1: In Vitro Potency of SMYD2 Inhibitors
| Compound | Target | IC50 (nM) | Assay Method | Reference |
| This compound | SMYD2 | 120 | AlphaScreen | [1] |
| BAY-598 | SMYD2 | 27 | Scintillation Proximity Assay | [2][3][4] |
| LLY-507 | SMYD2 | <15 | Scintillation Proximity Assay | [3][5][6] |
| A-893 | SMYD2 | 2.8 | Biochemical Assay | [7] |
Table 2: Selectivity Profile of SMYD2 Inhibitors Against Other Methyltransferases
| Compound | Off-Target | IC50 (µM) or Selectivity Fold | Reference |
| This compound | SMYD3, DOT1L, EZH2 | >83.3 (>600-fold) | [1] |
| BAY-598 | Panel of 32 methyltransferases | >100-fold selective for SMYD2 | [2][3][8] |
| SMYD3 | ~3 | [8] | |
| LLY-507 | Panel of 24 methyltransferases | >100-fold selective for SMYD2 | [3][5][6] |
| SMYD3, SUVH420H1, SUV420H2 | >100-fold selective | [3] |
Table 3: Off-Target Liabilities of LLY-507
Recent screenings have identified potential off-target activities for LLY-507, suggesting caution in its use as a highly specific probe.
| Target Class | Number of Targets with Kᵢ < 1 µM | Number of Targets with Kᵢ < 100 nM | Reference |
| Various (kinases, GPCRs, etc.) | 14 | 3 | [9] |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below.
AlphaScreen Assay for SMYD2 Inhibition (IC50 Determination)
This protocol outlines a homogenous, bead-based assay to measure the inhibition of SMYD2 activity.
Materials:
-
Recombinant SMYD2 enzyme
-
Biotinylated peptide substrate (e.g., p53-derived peptide)
-
S-adenosyl-L-methionine (SAM)
-
AlphaScreen Streptavidin Donor beads and Anti-methyl-lysine Acceptor beads (PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well white opaque microplates
-
Test compounds (e.g., AZ505) serially diluted in DMSO
Procedure:
-
Compound Plating: Dispense serial dilutions of the test compound into the microplate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Enzyme and Substrate Preparation: Prepare a master mix of SMYD2 enzyme and the biotinylated peptide substrate in the assay buffer.
-
Reaction Initiation: Add the enzyme-substrate mix to the wells containing the test compounds.
-
Methylation Reaction: Add SAM to all wells to initiate the methylation reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a mixture of AlphaScreen Donor and Acceptor beads in a bead dilution buffer.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Signal Reading: Read the plate on an AlphaScreen-capable plate reader (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.
Scintillation Proximity Assay (SPA) for SMYD2 Inhibition (IC50 Determination)
This protocol describes a radiometric assay to quantify SMYD2 activity and its inhibition.
Materials:
-
Recombinant His-tagged SMYD2 enzyme
-
Biotinylated peptide substrate (e.g., p53-derived peptide)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Streptavidin-coated SPA beads (e.g., from PerkinElmer)
-
Assay buffer (e.g., 50 mM HEPES pH 8.0, 50 mM NaCl, 0.5 mM DTT, 1 mM EDTA)
-
384-well microplates
-
Test compounds serially diluted in DMSO
Procedure:
-
Compound Plating: Add serial dilutions of the test compounds to the microplate wells, including appropriate controls.
-
Reaction Mix Preparation: Prepare a reaction mixture containing the SMYD2 enzyme, biotinylated peptide substrate, and assay buffer.
-
Reaction Initiation: Add the reaction mix to the wells, followed by the addition of [³H]-SAM to start the methylation reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20 minutes)[10].
-
Reaction Quenching and Bead Addition: Stop the reaction by diluting the reaction mixture with buffer. Add a suspension of streptavidin-coated SPA beads to each well.
-
Signal Detection: After a brief incubation to allow the beads to settle, measure the scintillation signal using a microplate scintillation counter (e.g., MicroBeta counter)[10].
-
Data Analysis: Determine the level of inhibition for each compound concentration and calculate the IC50 value by plotting the data on a dose-response curve.
Visualizing Biological Effects and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the assessment of AZ505's biological effects.
Caption: SMYD2-mediated methylation of TRAF2 in the NF-κB signaling pathway.
Caption: Generalized workflow for IC50 determination of SMYD2 inhibitors.
Discussion on Specificity and Off-Target Effects
The high selectivity of AZ505 for SMYD2 over other methyltransferases is a key advantage. However, studies on its effects on bone metabolism reveal a more complex biological profile. In vitro, AZ505 promotes the differentiation of osteoblasts, suggesting an anabolic effect. Conversely, in vivo studies have shown that AZ505 can lead to a decrease in trabecular bone mass, indicating a catabolic effect. This discrepancy highlights the potential for cell-type-specific or context-dependent off-target effects that are not captured by simple in vitro enzyme inhibition assays. The in vivo effect may be mediated by the upregulation of RANKL expression in osteoblasts, a mechanism that might be independent of direct SMYD2 inhibition in bone-resorbing osteoclasts.
In comparison, BAY-598 has been profiled against a broad panel of kinases and other methyltransferases and has shown high selectivity for SMYD2[2][3][8]. LLY-507, while also highly selective against other methyltransferases, has been shown to interact with other targets at higher concentrations, which could lead to off-target effects in cellular assays[9].
Conclusion
This compound is a potent and selective inhibitor of SMYD2, demonstrating high specificity against other methyltransferases in biochemical assays. However, researchers should be aware of its potential for complex, context-dependent biological effects, as evidenced by the contradictory findings in bone metabolism studies. When selecting a SMYD2 inhibitor, it is crucial to consider the specific biological question and the potential for off-target effects. For studies requiring a very high degree of certainty that the observed phenotype is solely due to SMYD2 inhibition, using multiple, structurally distinct inhibitors such as AZ505, BAY-598, and A-893 in parallel is recommended to ensure consistent outcomes. This comparative guide provides the necessary data and protocols to aid in the selection and application of the most appropriate SMYD2 inhibitor for your research needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of a Highly Potent and Selective Aminopyrazoline-Based in Vivo Probe (BAY-598) for the Protein Lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. BAY-598 | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Role of SMYD2 and Its Inhibitor (LLY-507) in the Treatment of Chemically Induced Non-Small Cell Lung Cancer (NSCLC) by Using Fe3O4 Nanoparticles Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Probe LLY-507 | Chemical Probes Portal [chemicalprobes.org]
- 10. Scintillation Proximity Assay of Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
AZ505 Ditrifluoroacetate: A Comparative Guide to a Key SMYD2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AZ505 ditrifluoroacetate's performance against other SMYD2 inhibitors, complete with supporting experimental data and detailed protocols.
This compound has emerged as a valuable tool for researchers investigating the role of SMYD2 (SET and MYND domain-containing protein 2) in various cellular processes, particularly in the context of cancer. SMYD2 is a protein lysine methyltransferase that has been implicated in the regulation of gene expression and the function of non-histone proteins, including the tumor suppressor p53. This guide provides a comprehensive comparison of this compound with other known SMYD2 inhibitors, presenting key performance data, detailed experimental methodologies, and visualizations of the relevant biological pathways and workflows.
Performance Comparison of SMYD2 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and its key alternatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (nM) | Selectivity | Mechanism of Action |
| This compound | 120[1] | Not explicitly reported | Highly selective over other methyltransferases (e.g., >700-fold vs. SMYD3, DOT1L, EZH2)[2] | Substrate-competitive[3] |
| LLY-507 | <15[1][4][5][6] | 600 (for p53 methylation)[4] | >100-fold selective over 21 other methyltransferases, including SMYD3[4][5] | Substrate-competitive[5] |
| BAY-598 | 27[1][7][8][9] | 58[8][10] | >100-fold selective over 32 other methyltransferases, including SMYD3[10] | Substrate-competitive[8] |
| A-893 | 2.8[1][11][12] | Not explicitly reported, but demonstrated cellular activity[11] | Selective for SMYD2[11] | Not explicitly stated, but derived from AZ505 |
| EPZ033294 | 3.9[9][13][14][15] | 2.9 (for BTF3 methylation)[13][14] / 29 (cellular methylation)[15] | Highly selective over a panel of 15 other methyltransferases, including SMYD3[2] | Non-competitive with peptide substrate[14][16] |
Experimental Protocols
To ensure the reproducibility of experiments using this compound and its alternatives, detailed methodologies for key assays are provided below.
In Vitro SMYD2 Methyltransferase Assay (Radiometric)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SMYD2.
Materials:
-
Recombinant human SMYD2 enzyme
-
Histone H3 peptide (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 10 mM MgCl₂)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, recombinant SMYD2 enzyme, and the histone H3 peptide substrate.
-
Add the inhibitor compound at various concentrations (typically in a serial dilution). Include a DMSO-only control.
-
Pre-incubate the mixture for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular p53 Methylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the methylation of p53 by SMYD2 within a cellular context.
Materials:
-
Human cell line expressing p53 (e.g., U2OS)
-
Inhibitor compound (e.g., this compound)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p53 (total), anti-monomethyl-p53 (Lys370)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compound for 24-48 hours. Include a DMSO-only control.
-
Lyse the cells using the cell lysis buffer and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against monomethyl-p53 (Lys370) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p53 to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of methylated p53 to total p53 for each treatment condition. Determine the cellular IC50 value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay measures the effect of SMYD2 inhibition on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., a line with known SMYD2 dependency)
-
Inhibitor compound (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the inhibitor compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the SMYD2 signaling pathway and a typical experimental workflow for evaluating SMYD2 inhibitors.
Caption: The SMYD2 signaling pathway, highlighting its upstream regulators and downstream targets.
Caption: A typical workflow for the evaluation and comparison of SMYD2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Design, Synthesis, and Biological Activity of Substrate Competitive SMYD2 Inhibitors. | Pietenpol & Lehmann Lab [vumc.org]
- 4. Identification and characterization of Smyd2: a split SET/MYND domain-containing histone H3 lysine 36-specific methyltransferase that interacts with the Sin3 histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent and Lanthanide Labeling for Ligand Screens, Assays, and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 12. Modulation of p53 function by SET8-mediated methylation at lysine 382 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Luminescent Lanthanides in Biorelated Applications: From Molecules to Nanoparticles and Diagnostic Probes to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
Control Experiments for AZ505 Ditrifluoroacetate Treatment: A Comparative Guide
For researchers, scientists, and drug development professionals investigating the role of the protein lysine methyltransferase SMYD2 in various biological processes, particularly in oncology, AZ505 ditrifluoroacetate has emerged as a potent and selective inhibitor. This guide provides a comparative overview of control experiments for studies involving AZ505, offering a framework for robust experimental design and data interpretation. We will compare AZ505 with alternative SMYD2 inhibitors, detail essential experimental protocols, and visualize key cellular pathways.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the enzymatic activity of SMYD2.[1][2][3][4][5][6] It functions as a substrate-competitive inhibitor, binding to the peptide-binding groove of SMYD2.[6] With an IC50 of approximately 0.12 µM for SMYD2, it demonstrates high selectivity over other histone methyltransferases such as SMYD3, DOT1L, and EZH2.[2][3][4][6][7] The overexpression of SMYD2 has been implicated in various cancers, including gastric cancer and esophageal squamous cell carcinoma, making it a promising therapeutic target.[4][6] Inhibition of SMYD2 by AZ505 has been shown to decrease the expression of c-Myc and reduce the methylation and phosphorylation of key signaling proteins like STAT3 and p65.[7]
Alternative SMYD2 Inhibitors for Comparative Analysis
To ensure the observed effects are specific to SMYD2 inhibition and not off-target effects of a particular chemical scaffold, it is crucial to include alternative inhibitors in control experiments. Here are some key comparators for AZ505:
| Inhibitor | Target | In Vitro IC50 (SMYD2) | Notes |
| This compound | SMYD2 | ~0.12 µM | High selectivity over other methyltransferases.[2][3][4][6][7] |
| BAY-598 | SMYD2 | ~27 nM | Potent and selective, with a distinct chemical structure from AZ505. A negative control compound, BAY-369, is available.[8] |
| LLY-507 | SMYD2 | <15 nM | Potent and selective, with demonstrated cellular activity in reducing p53 methylation.[9][10][11][12] |
| A-893 | SMYD2 | ~2.8 nM | A potent and cell-active inhibitor. |
Negative Control Compounds
A critical component of rigorous pharmacological studies is the use of a negative control—a compound structurally similar to the active inhibitor but with significantly reduced or no activity against the target.
| Active Inhibitor | Negative Control | In Vitro IC50 (SMYD2) |
| BAY-598 | BAY-369 | > 70 µM[13] |
For AZ505, a commercially available, validated inactive analog is not readily documented. Researchers may need to consider synthesizing a close structural analog with modifications predicted to abolish binding to SMYD2 or use a structurally unrelated compound with no known activity against methyltransferases as a general negative control.
Key Experimental Protocols
Below are detailed methodologies for essential experiments to evaluate the efficacy and specificity of AZ505 and its alternatives.
In Vitro SMYD2 Methyltransferase Assay
Objective: To directly measure the enzymatic inhibition of SMYD2 by the test compounds.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM DTT, and 1 mM PMSF.
-
Component Addition: To each well, add recombinant human SMYD2 enzyme, the peptide substrate (e.g., a p53-derived peptide), and the test compound (AZ505, alternatives, or negative control) at various concentrations.
-
Initiation of Reaction: Start the reaction by adding the methyl donor, S-adenosyl-L-methionine (SAM), often radiolabeled (e.g., [3H]-SAM).
-
Incubation: Incubate the plate at 30°C for 1-2 hours.
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). The methylated peptide is then captured on a filter plate, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT/MTS Assay)
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., gastric or esophageal cancer cell lines) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of AZ505, alternative inhibitors, a negative control, and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value for each compound.
Chromatin Immunoprecipitation (ChIP) Assay
Objective: To determine the effect of SMYD2 inhibition on the methylation of histone or non-histone proteins in a cellular context.
Protocol:
-
Cell Treatment and Cross-linking: Treat cultured cells with the inhibitors or controls for a specified duration. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to the methylated protein of interest (e.g., anti-H3K4me3) or a control IgG antibody.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washes and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating at 65°C. Purify the DNA using a DNA purification kit.
-
Quantitative PCR (qPCR) Analysis: Perform qPCR using primers specific for the promoter regions of known SMYD2 target genes.
-
Data Analysis: Quantify the amount of immunoprecipitated DNA relative to the input DNA. Compare the enrichment of the target genomic regions between treated and untreated samples.
Visualizing the SMYD2 Signaling Pathway and Experimental Logic
To better understand the cellular context of AZ505 treatment and the logic of the control experiments, the following diagrams are provided.
This diagram illustrates how upstream inflammatory signals can upregulate SMYD2, which in turn can methylate and inactivate tumor suppressor proteins like p53, RB, and PTEN, ultimately promoting cell proliferation and survival. AZ505 acts by directly inhibiting the catalytic activity of SMYD2.
This workflow outlines the logical progression of experiments, starting from the selection of test compounds, including AZ505, alternatives, and controls, through to the execution of key assays and the resulting comparative data points. This systematic approach allows for a comprehensive evaluation of the on-target efficacy and specificity of AZ505.
References
- 1. westbioscience.com [westbioscience.com]
- 2. biocompare.com [biocompare.com]
- 3. adooq.com [adooq.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. LLY-507, a Cell-active, Potent, and Selective Inhibitor of Protein-lysine Methyltransferase SMYD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Role of SMYD2 in gastrointestinal cancer progression (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of AZ505 Ditrifluoroacetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of AZ505 ditrifluoroacetate, a potent and selective SMYD2 inhibitor used in cancer research. By adhering to these procedures, laboratories can minimize risks and maintain a safe working environment.
This compound (CAS No. 1035227-44-1) is typically supplied as a solid and is often dissolved in dimethyl sulfoxide (DMSO) for experimental use.[1][2] The disposal protocol must therefore consider the hazards associated with the compound itself, its trifluoroacetate salt form, its dichlorinated aromatic structure, and the solvent used for its dissolution.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes of chemical solutions. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the chemical and solvent. |
| Body Protection | Laboratory coat | Provides a barrier against spills. |
In case of accidental exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Procedure |
| Skin Contact | Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
Step-by-Step Disposal Procedures
The proper disposal of this compound and its solutions requires careful segregation and labeling of waste streams. Under no circumstances should this chemical or its solutions be disposed of down the drain.
Step 1: Segregation of Waste
-
Solid Waste: Unused or expired solid this compound should be collected in a clearly labeled, sealed container.
-
Liquid Waste (DMSO Solution): Solutions of this compound in DMSO should be collected in a separate, compatible, and clearly labeled waste container.
-
Contaminated Labware: All disposable labware (e.g., pipette tips, tubes, gloves) that has come into contact with this compound should be collected in a designated, sealed waste bag or container.
Step 2: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any solvent, such as "in Dimethyl Sulfoxide"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazards associated with the waste (e.g., "Toxic," "Irritant")
Step 3: Storage of Chemical Waste
Store all waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials. Follow your institution's specific guidelines for hazardous waste storage.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. These professionals are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Experimental Context
This compound is a potent and selective inhibitor of the SMYD2 enzyme, which is involved in histone methylation and has been identified as a potential target in oncology.[3] In a typical in vitro experiment, a stock solution of this compound is prepared by dissolving the solid compound in DMSO to a concentration of, for example, 10 mM. This stock solution is then further diluted in cell culture media to achieve the desired final concentration for treating cells.
Example Experimental Protocol Outline:
-
Stock Solution Preparation:
-
Cell Treatment:
-
Culture cells to the desired confluency in appropriate multi-well plates.
-
Prepare the final working concentration of this compound by diluting the DMSO stock solution in fresh cell culture media.
-
Remove the old media from the cells and replace it with the media containing the desired concentration of the inhibitor.
-
Incubate the cells for the specified experimental time period.
-
-
Post-Experiment Waste Generation:
-
The remaining diluted solutions in cell culture media.
-
The original DMSO stock solution.
-
Contaminated pipette tips used for dilutions and media changes.
-
The multi-well plates containing treated cells.
-
All waste generated from this experimental workflow must be disposed of following the procedures outlined in this document. By integrating safe disposal practices into the experimental workflow, laboratories can ensure a culture of safety and environmental responsibility.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
